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  • Product: 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline
  • CAS: 740768-22-3

Core Science & Biosynthesis

Foundational

5-Methyl-2-(2,2,2-trifluoroethoxy)aniline CAS 740768-22-3 properties

The following technical guide provides an in-depth analysis of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline (CAS 740768-22-3) . This document is structured to serve researchers and drug development professionals, moving bey...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline (CAS 740768-22-3) . This document is structured to serve researchers and drug development professionals, moving beyond basic datasheet parameters to explore synthetic utility, medicinal chemistry applications, and handling protocols.

CAS: 740768-22-3 | Formula: C9H10F3NO | M.W.: 205.18 g/mol [1]

Executive Summary

5-Methyl-2-(2,2,2-trifluoroethoxy)aniline is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical agents and agrochemicals.[1] Its core value lies in the 2,2,2-trifluoroethoxy motif , a bioisostere for methoxy or ethoxy groups. This fluorinated ether moiety significantly alters the physicochemical profile of the parent molecule by increasing lipophilicity (LogP), enhancing metabolic stability against oxidative dealkylation (CYP450 resistance), and modulating the pKa of the aniline nitrogen.

This compound serves as a critical intermediate for constructing alpha-adrenergic receptor antagonists (analogous to Silodosin), kinase inhibitors, and other GPCR-targeting ligands where the "fluorine effect" is leveraged to optimize pharmacokinetics.

Chemical Identity & Physical Properties[2][3][4][5]

PropertySpecificationNotes
IUPAC Name 5-Methyl-2-(2,2,2-trifluoroethoxy)anilineAlso: 4-Methyl-2-amino-1-(2,2,2-trifluoroethoxy)benzene
CAS Number 740768-22-3
Appearance Pale yellow to brown oil or low-melting solidTendency to darken upon oxidation/air exposure.[1]
Boiling Point ~237°C (Predicted)Volatile under high vacuum (~85°C at 0.05 mmHg).
Density 1.244 ± 0.06 g/cm³Higher than non-fluorinated analogs due to F atoms.[1]
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water.
pKa (Conjugate Acid) ~3.5 - 4.0 (Predicted)The electron-withdrawing trifluoroethoxy group lowers basicity compared to o-anisidine.[1]
Diagnostic Characterization (NMR)

Researchers synthesizing this compound should look for these diagnostic signals in ¹H NMR (CDCl₃):

  • Trifluoroethoxy CH₂: A distinct quartet around δ 4.3–4.5 ppm (

    
    ).[1]
    
  • Aromatic Region: Three protons exhibiting an ABX or AMX pattern consistent with 1,2,4-substitution.[1]

  • Methyl Group: A singlet around δ 2.2–2.3 ppm .[1]

  • Amine: A broad singlet (exchangeable with D₂O) typically between δ 3.5–4.5 ppm .

Synthetic Methodology

The synthesis of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline typically proceeds via the alkylation of a nitrophenol precursor followed by reduction.[1] This route ensures regioselectivity and high yields.[1]

Pathway Diagram

SynthesisPathway Start 4-Methyl-2-nitrophenol (CAS 119-33-5) Inter Intermediate: 4-Methyl-2-nitro-1- (2,2,2-trifluoroethoxy)benzene Start->Inter Step 1: Alkylation K2CO3, DMF, 60°C Reagent 2,2,2-Trifluoroethyl Iodide/Tosylate Reagent->Inter Product TARGET: 5-Methyl-2-(2,2,2- trifluoroethoxy)aniline Inter->Product Step 2: Reduction H2, Pd/C or Fe/NH4Cl

Figure 1: Two-step synthetic route from commercially available 4-methyl-2-nitrophenol.[1]

Detailed Protocol
Step 1: O-Alkylation (Williamson Ether Synthesis)

Reagents: 4-Methyl-2-nitrophenol (1.0 eq), 2,2,2-Trifluoroethyl triflate (or iodide) (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[2] Solvent: DMF or Acetone.[1]

  • Dissolve 4-methyl-2-nitrophenol in anhydrous DMF under an inert atmosphere (N₂).

  • Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Dropwise add 2,2,2-trifluoroethyl triflate (preferred over iodide for higher reactivity with electron-deficient phenols).[1]

  • Heat the mixture to 60–80°C for 4–12 hours. Monitor by TLC/LCMS.[1]

  • Workup: Quench with water, extract with ethyl acetate. Wash organics with brine to remove DMF.[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc) yields the nitro-ether intermediate.[1]

Step 2: Nitro Reduction

Reagents: Nitro intermediate, 10% Pd/C (catalytic), Hydrogen gas (balloon or 1 atm). Solvent: Methanol or Ethanol.[1]

  • Dissolve the nitro intermediate in methanol.[1]

  • Add 10% Pd/C carefully (under N₂ flow to prevent ignition).

  • Purge system with H₂ and stir at RT for 2–6 hours.

  • Workup: Filter through a Celite pad to remove the catalyst.[1]

  • Isolation: Concentrate the filtrate in vacuo. The resulting aniline is often pure enough for subsequent steps; otherwise, purify via flash chromatography or recrystallization (if solid).

Applications in Medicinal Chemistry

This aniline is a "privileged structure" bioisostere.[1] In drug design, replacing a standard methoxy-aniline with a trifluoroethoxy-aniline imparts specific advantages.

Bioisosteric Impact Analysis

The trifluoroethoxy group (


) differs from a methoxy group (

) in three critical ways:
  • Metabolic Stability: The C-F bonds are strong and electron-withdrawing.[1] This prevents the rapid O-dealkylation often seen with methoxy groups (mediated by CYP450 enzymes), thereby extending the drug's half-life (

    
    ).
    
  • Lipophilicity: The fluorine atoms increase the partition coefficient (LogP), potentially improving blood-brain barrier (BBB) penetration or membrane permeability.

  • Electronic Effects: The

    
     group is electron-withdrawing by induction (
    
    
    
    ), unlike the electron-donating methoxy group.[1] This lowers the electron density on the aniline nitrogen, reducing its basicity and nucleophilicity. This is crucial when tuning the reactivity of the aniline for coupling reactions or adjusting the pKa of the final drug to reduce off-target hERG binding.[1]
Structural Utility Diagram

SAR_Logic cluster_properties Medicinal Chemistry Advantages Target 5-Methyl-2-(2,2,2- trifluoroethoxy)aniline Metab Metabolic Blocking (Resists O-Dealkylation) Target->Metab Lipid Increased Lipophilicity (Improved Permeability) Target->Lipid Elec Reduced Basicity (pKa Modulation) Target->Elec

Figure 2: Impact of the trifluoroethoxy scaffold on pharmacological parameters.[1]

Handling & Safety (E-E-A-T)

While specific toxicological data for this CAS is limited, it should be handled as a functionalized aniline .

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

    • Irritation: Causes skin and serious eye irritation (H315, H319).

    • Target Organs: Potential for methemoglobinemia (typical of anilines).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) . Anilines are prone to oxidation, turning dark brown over time. Refrigeration (2–8°C) is recommended for long-term stability.[1]

  • Incompatibility: Strong oxidizing agents, acids, and acid chlorides.

References

  • ChemicalBook. (n.d.).[1] 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline Properties and Safety. Retrieved from

  • PubChem. (n.d.).[1] Compound Summary: 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline.[1][3] National Library of Medicine.[1] Retrieved from

  • Wageningen University & Research. (2023).[1] Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (Demonstrates utility of aniline substrates in sulfur chemistry). Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 4-Methyl-2-nitrophenol (Precursor Data). Retrieved from

  • PrepChem. (n.d.).[1] Synthesis of 2-methyl-5-nitrophenol and related ethers. (Methodology reference for nitrophenol alkylation). Retrieved from

Sources

Exploratory

Chemical structure and molecular formula of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline

Technical Whitepaper: Structural Characterization and Synthetic Utility of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline Executive Summary & Structural Identity 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline (CAS: 740768-22-3) is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization and Synthetic Utility of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline

Executive Summary & Structural Identity

5-Methyl-2-(2,2,2-trifluoroethoxy)aniline (CAS: 740768-22-3) is a specialized fluorinated aniline derivative used primarily as a high-value intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).

In modern medicinal chemistry, this compound represents a strategic "bioisosteric" upgrade to standard anisidines (methoxy-anilines). The replacement of a methoxy group (


) with a trifluoroethoxy group (

) significantly alters the physicochemical profile—enhancing metabolic stability by blocking oxidative O-dealkylation while modulating lipophilicity (

) and electronic distribution.
Chemical Identity Matrix
ParameterDetail
IUPAC Name 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline
CAS Registry Number 740768-22-3
Molecular Formula

Molecular Weight 205.18 g/mol
SMILES

InChIKey KEZYPLOSCUQEMB-UHFFFAOYSA-N
Structural Class Fluorinated Aryl Ether / Aniline Derivative

Physicochemical Profile

The following data aggregates predicted and experimental values. Note the distinct increase in lipophilicity compared to non-fluorinated analogues (e.g., 2-methoxy-5-methylaniline), a critical feature for membrane permeability in drug design.

PropertyValueSource/Method
Appearance Off-white to pale yellow solid/oilExperimental Observation
Density


Predicted (ACD/Labs)
Boiling Point

Predicted (760 Torr)
pKa (Conjugate Acid)

Estimated (Basicity lowered by

induction)
LogP

Predicted (Consensus)
H-Bond Donors 1 (Amine)Structural
H-Bond Acceptors 4 (N, O, 3xF)Structural

Synthetic Pathways & Process Chemistry

For research and scale-up contexts, the synthesis of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline is most robustly achieved via Nucleophilic Aromatic Substitution (


)  followed by Catalytic Hydrogenation . This route avoids the use of unstable diazonium intermediates and utilizes commercially available precursors.
Reaction Scheme Validation
  • Step 1 (

    
    ):  The starting material, 2-Fluoro-5-methylnitrobenzene , possesses a fluorine atom activated by the ortho-nitro group. This allows for facile displacement by the trifluoroethoxide anion (generated in situ).
    
  • Step 2 (Reduction): The nitro group is selectively reduced to the primary amine using heterogeneous catalysis (

    
    ), which is cleaner and more scalable than iron-acid reductions.
    
Detailed Protocol

Step 1: Etherification (


) 
  • Reagents: 2-Fluoro-5-methylnitrobenzene (1.0 eq), 2,2,2-Trifluoroethanol (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF or NMP (Polar aprotic is required to solvate the base).

  • Conditions: Heat to

    
     for 4–6 hours.
    
  • Workup: Dilute with water (precipitates the product), filter, and wash with water to remove DMF.

  • Checkpoint: Monitor disappearance of starting material via TLC (Hexane/EtOAc 8:1).

Step 2: Nitro Reduction

  • Reagents: Nitro intermediate (from Step 1), 10% Palladium on Carbon (

    
    , 5 wt% loading).
    
  • Solvent: Methanol or Ethanol.

  • Conditions: Hydrogen atmosphere (

    
     balloon or 1-3 bar pressure) at RT for 12 hours.
    
  • Workup: Filter through Celite to remove catalyst.[1] Concentrate filtrate in vacuo.

  • Purification: Recrystallization from Ethanol/Water or Column Chromatography if necessary.

Process Flow Diagram (Graphviz)

SynthesisFlow SM Start: 2-Fluoro-5-methylnitrobenzene Reagent1 Reagent: Trifluoroethanol + K2CO3 Solvent: DMF, 90°C SM->Reagent1 SNAr Displacement Inter Intermediate: 5-Methyl-2-(2,2,2-trifluoroethoxy)nitrobenzene Reagent1->Inter Yield >90% Reagent2 Reduction: H2, Pd/C Solvent: MeOH Inter->Reagent2 Hydrogenation Product Final Product: 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline Reagent2->Product Filtration & Conc.

Figure 1: Two-step synthetic pathway utilizing nucleophilic aromatic substitution followed by catalytic hydrogenation.

Analytical Characterization (QC)

To ensure scientific integrity, the following analytical signatures must be verified. The presence of the trifluoroethoxy group introduces unique splitting patterns in NMR.

Expected NMR Signature ( NMR, 400 MHz, )
  • 
     6.5 - 6.8 ppm (m, 3H):  Aromatic protons. The pattern will reflect the 1,2,4-substitution. The proton ortho to the amino group usually appears as a doublet or singlet depending on coupling resolution.
    
  • 
     4.35 ppm (q, 
    
    
    
    , 2H):
    The methylene protons (
    
    
    ). This is the diagnostic signal . It appears as a quartet due to coupling with the three fluorine atoms.
  • 
     3.5 - 4.0 ppm (br s, 2H):  The amine protons (
    
    
    
    ). Shift varies with concentration and solvent.
  • 
     2.25 ppm (s, 3H):  The methyl group (
    
    
    
    ) attached to the aromatic ring.
Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Molecular Ion:

    
    
    
  • Fragmentation: Loss of the trifluoroethyl group may be observed at higher collision energies.

Applications in Medicinal Chemistry

This compound is not merely a reagent; it is a strategic building block.

  • Metabolic Blocking: The trifluoroethoxy group is chemically robust. Unlike a methoxy group, which is prone to CYP450-mediated O-demethylation (leading to rapid clearance and potential phenolic toxicity), the fluorinated ether resists this degradation.

  • Lipophilicity Modulation: The fluorine atoms lower the basicity of the ether oxygen and increase the overall lipophilicity (

    
    ). This often improves blood-brain barrier (BBB) penetration in CNS drug discovery programs.
    
  • Electronic Effects: The electron-withdrawing nature of the

    
     group (via induction) reduces the electron density of the aniline nitrogen slightly compared to a standard anisidine, potentially altering binding affinity in kinase inhibitors or GPCR ligands.
    

References

  • ChemicalBook. (2025). 5-METHYL-2-(2,2,2-TRIFLUOROETHOXY)ANILINE Product Properties and CAS 740768-22-3.[2][3] Retrieved from

  • PubChem. (2025).[4][5][6] 5-methyl-2-(2,2,2-trifluoroethoxy)aniline (Compound CID 16227967).[5] National Library of Medicine. Retrieved from

  • BenchChem. (2025).[7] Protocols for the Reduction of Nitro Groups in Fluorinated Aromatics. Retrieved from

  • Sigma-Aldrich. (2025). 2-Fluoro-5-methylaniline (Precursor CAS 452-84-6) Technical Data. Retrieved from

Sources

Foundational

An In-Depth Technical Guide to 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline, a fluorinated aromatic amine of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry. The strategic incorporation of a trifluoroethoxy group into the aniline scaffold can profoundly influence the physicochemical and pharmacological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide details the nomenclature, physicochemical properties, a representative synthetic protocol, and spectroscopic analysis of the title compound. Furthermore, it explores its potential applications in drug design and development, grounded in the established roles of trifluoroalkoxy moieties in bioactive molecules.

Nomenclature and Chemical Identity

  • IUPAC Name : 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline

  • Synonyms :

    • Benzenamine, 5-methyl-2-(2,2,2-trifluoroethoxy)-

  • CAS Number : 740768-22-3

  • Molecular Formula : C₉H₁₀F₃NO

  • Molecular Weight : 205.18 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline is presented in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.

PropertyValueSource
Molecular Weight 205.18 g/mol
Boiling Point (Predicted) 237.0 ± 40.0 °C
Density (Predicted) 1.244 ± 0.06 g/cm³
pKa (Predicted) 4.27 ± 0.10

Synthesis and Mechanistic Considerations

The synthesis of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline can be achieved through a multi-step process, typically involving the nitration of a substituted benzene derivative, followed by etherification and subsequent reduction of the nitro group. The following is a representative protocol based on established synthetic methodologies for related trifluoroethoxylated anilines.

Representative Synthetic Protocol

The synthesis can be logically divided into three main stages: nitration, etherification, and reduction.

Synthesis_Workflow Start 4-Chlorotoluene Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate1 4-Chloro-1-methyl-2-nitrobenzene Nitration->Intermediate1 Etherification Williamson Ether Synthesis (2,2,2-Trifluoroethanol, NaH) Intermediate1->Etherification Intermediate2 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene Etherification->Intermediate2 Reduction Reduction (H₂, Pd/C) Intermediate2->Reduction Product 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline Reduction->Product

Caption: A representative synthetic workflow for 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline.

Step 1: Nitration of 4-Chlorotoluene

  • To a stirred mixture of 4-chlorotoluene in concentrated sulfuric acid, slowly add a solution of nitric acid in sulfuric acid at a temperature maintained between 0 and 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-1-methyl-2-nitrobenzene.

Step 2: Williamson Ether Synthesis

  • To a solution of 2,2,2-trifluoroethanol in a polar aprotic solvent such as dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C to form the sodium trifluoroethoxide.

  • To this solution, add 4-chloro-1-methyl-2-nitrobenzene and heat the mixture. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to afford 4-methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene.

Step 3: Reduction of the Nitro Group

  • Dissolve the 4-methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

  • Filter the catalyst and concentrate the filtrate under reduced pressure to yield the final product, 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline.

Causality in Experimental Choices
  • Nitration : The use of a mixture of nitric and sulfuric acids is a standard and effective method for the nitration of aromatic compounds. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Williamson Ether Synthesis : This is a classic and reliable method for forming ethers. The use of a strong base like sodium hydride is necessary to deprotonate the weakly acidic trifluoroethanol, forming a potent nucleophile.

  • Reduction : Catalytic hydrogenation with palladium on carbon is a clean and efficient method for the reduction of nitro groups to amines, with water being the only byproduct.

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons : Three signals in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the three protons on the benzene ring. The substitution pattern will influence their chemical shifts and coupling constants.

  • -OCH₂- Protons : A quartet in the region of δ 4.0-4.5 ppm, due to coupling with the three fluorine atoms of the trifluoromethyl group.

  • -CH₃ Protons : A singlet in the aliphatic region (around δ 2.0-2.5 ppm).

  • -NH₂ Protons : A broad singlet that can appear over a wide range of chemical shifts, depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons : Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-donating amine and methyl groups and the electron-withdrawing trifluoroethoxy group.

  • -OCH₂- Carbon : A quartet due to coupling with the three fluorine atoms.

  • -CF₃ Carbon : A quartet with a large coupling constant, characteristic of a trifluoromethyl group.

  • -CH₃ Carbon : A signal in the aliphatic region.

IR Spectroscopy (Predicted)
  • N-H Stretching : Two characteristic sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.[2]

  • C-H Stretching : Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations below 3000 cm⁻¹.

  • C-O Stretching : A strong absorption band in the region of 1200-1300 cm⁻¹ for the aryl ether.

  • C-F Stretching : Strong absorption bands in the region of 1100-1300 cm⁻¹, characteristic of the trifluoromethyl group.

Applications in Drug Development

The unique combination of a methyl group, an aniline moiety, and a trifluoroethoxy group makes 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline a valuable building block in medicinal chemistry.

Drug_Development cluster_properties Physicochemical Properties cluster_applications Potential Applications Lipophilicity Increased Lipophilicity CNS_Drugs CNS-penetrant Drugs Lipophilicity->CNS_Drugs Metabolic_Stability Enhanced Metabolic Stability Enzyme_Inhibitors Enzyme Inhibitors Metabolic_Stability->Enzyme_Inhibitors Binding_Affinity Modulated Binding Affinity Receptor_Ligands Receptor Ligands Binding_Affinity->Receptor_Ligands

Caption: The influence of key properties on potential drug development applications.

  • Trifluoroethoxy Group : The trifluoroethoxy group is a well-known modulator of physicochemical properties in drug candidates. Its high lipophilicity can enhance membrane permeability, which is particularly advantageous for drugs targeting the central nervous system (CNS).[3] Furthermore, the strong carbon-fluorine bonds in the trifluoromethyl moiety increase metabolic stability by blocking sites of oxidative metabolism.[1]

  • Aniline Moiety : The aniline group provides a versatile handle for further chemical modifications, allowing for the introduction of various pharmacophoric features. It can also participate in hydrogen bonding interactions with biological targets.

  • Methyl Group : The methyl group can influence the electronic properties of the aromatic ring and provide steric bulk, which can affect the binding affinity and selectivity of a drug molecule.

Given these properties, 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline is a promising starting material for the synthesis of novel therapeutic agents, including enzyme inhibitors and receptor ligands, in various disease areas.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline is not widely available, general precautions for handling aromatic amines and fluorinated compounds should be observed. These include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

  • Storing in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Methyl-2-(2,2,2-trifluoroethoxy)aniline is a valuable chemical entity with significant potential in the field of drug discovery and development. Its unique structural features, conferred by the trifluoroethoxy and methylaniline moieties, offer a compelling combination of properties that can be exploited to design novel therapeutic agents with improved pharmacological profiles. This guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.

Sources

Exploratory

Solubility of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline in organic solvents

An In-depth Technical Guide to the Solubility of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline in Organic Solvents for Drug Development Professionals Abstract The solubility of active pharmaceutical ingredients (APIs) and th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline in Organic Solvents for Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive technical overview focused on 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline, a fluorinated aniline derivative of interest in medicinal chemistry. While specific solubility data for this compound is not extensively published, this document serves as a first-principles guide for researchers. It outlines the theoretical considerations, experimental design, and analytical methodologies required to robustly determine its solubility profile in a range of common organic solvents. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for advancing drug discovery programs.

Introduction: The Strategic Importance of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline and Its Solubility

5-Methyl-2-(2,2,2-trifluoroethoxy)aniline is a substituted aniline that presents a unique combination of functional groups: a nucleophilic amine, an electron-donating methyl group, and a strongly electron-withdrawing and lipophilic trifluoroethoxy group. This structural arrangement makes it a valuable building block in medicinal chemistry for the synthesis of complex target molecules. The trifluoroethoxy moiety, in particular, is often incorporated to enhance metabolic stability, binding affinity, or cell permeability of a final drug candidate.

However, the successful use of this intermediate in synthesis and subsequent processing is critically dependent on its solubility. A well-characterized solubility profile is essential for:

  • Process Chemistry: Selecting appropriate solvents for chemical reactions to ensure homogeneity, control reaction rates, and minimize side-product formation.

  • Purification: Designing efficient crystallization or chromatographic purification steps.

  • Formulation: Providing foundational data for developing stable and bioavailable drug formulations if the molecule itself is advanced.

  • In Vitro Assays: Ensuring complete dissolution in assay buffers to obtain accurate biological data.

This guide provides the scientific framework for determining this crucial physicochemical property.

Theoretical Considerations: Predicting Solubility Behavior

The principle of "like dissolves like" is the foundation for predicting solubility. The solubility of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline will be governed by the interplay of its ability to form intermolecular bonds with the solvent.

Molecular Structure Analysis:

  • Aniline Moiety (-NH₂): Capable of acting as both a hydrogen bond donor and acceptor. This group favors interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

  • Aromatic Ring: The benzene ring is nonpolar and will engage in van der Waals forces and π-π stacking, favoring interactions with aromatic or less polar solvents.

  • Methyl Group (-CH₃): A nonpolar, electron-donating group that contributes to the molecule's overall lipophilicity.

  • Trifluoroethoxy Group (-OCH₂CF₃): This is a highly polar and lipophilic group. The oxygen can act as a hydrogen bond acceptor. The fluorine atoms are not effective hydrogen bond acceptors but contribute significantly to the molecule's dipole moment and reduce the basicity of the aniline nitrogen.

Expected Solubility Trends: Based on this structure, we can hypothesize:

  • High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in chlorinated solvents like Dichloromethane (DCM), which can effectively solvate the molecule.

  • Moderate Solubility: In polar protic solvents like methanol and ethanol, where hydrogen bonding with the amine group is possible.

  • Low to Negligible Solubility: In nonpolar aliphatic solvents like hexane and heptane, which cannot effectively interact with the polar amine and trifluoroethoxy groups.

The following diagram illustrates the logical flow for selecting an appropriate solvent system based on these principles.

G cluster_Molecule Solute: 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline cluster_Solvents Solvent Categories mol Functional Groups: - Amine (H-bond donor/acceptor) - Aromatic Ring (Nonpolar) - Trifluoroethoxy (Polar/Lipophilic) Protic Polar Protic (e.g., Methanol, Ethanol) Forms H-bonds mol->Protic Good Interaction (H-bonding with -NH2) Aprotic Polar Aprotic (e.g., DMSO, Acetone) No H-bond donation mol->Aprotic Strong Interaction (Dipole-dipole) Nonpolar Nonpolar (e.g., Hexane, Toluene) Van der Waals forces mol->Nonpolar Poor Interaction (Polar/nonpolar mismatch)

Caption: Conceptual guide for solvent selection based on intermolecular forces.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a globally recognized "gold standard" for determining thermodynamic solubility due to its simplicity and reliability. The following protocol provides a self-validating workflow for obtaining high-quality data.

Objective: To determine the equilibrium solubility of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline in a selected panel of organic solvents at a constant temperature (e.g., 25 °C).

Materials:

  • 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Solvent Selection Panel: A diverse set of solvents should be chosen to cover a range of polarities and chemical functionalities.

Solvent ClassExample SolventPolarity IndexRationale
Polar ProticMethanol5.1Probes hydrogen bonding interactions.
Polar ProticEthanol4.3Common process and formulation solvent.
Polar AproticAcetonitrile5.8Common reversed-phase HPLC solvent.
Polar AproticAcetone5.1Versatile polar solvent.
Dipolar AproticDimethyl Sulfoxide (DMSO)7.2High polarity, often used for stock solutions.
ChlorinatedDichloromethane (DCM)3.1Excellent solvent for many organic molecules.
EsterEthyl Acetate4.4Medium polarity, common in synthesis.
AromaticToluene2.4Probes nonpolar aromatic interactions.
Nonpolar Aliphaticn-Hexane0.1Represents a true nonpolar environment.

Experimental Workflow Diagram:

G cluster_Prep Phase 1: Sample Preparation cluster_Equil Phase 2: Equilibration cluster_Sampling Phase 3: Sampling & Analysis A1 Add excess solid to vial A2 Add known volume of solvent A1->A2 B1 Seal vial and place on orbital shaker A2->B1 B2 Incubate at 25°C for 24-48h B1->B2 C1 Allow solids to settle B2->C1 C2 Filter supernatant (0.22 µm syringe filter) C1->C2 C3 Dilute sample accurately into mobile phase C2->C3 C4 Analyze by HPLC-UV C3->C4

Caption: Standard workflow for the isothermal shake-flask solubility method.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline to a series of glass vials (a visible excess of solid should remain at equilibrium). Record the exact amount added.

  • Solvent Addition: Accurately dispense a known volume (e.g., 10.0 mL) of each selected solvent into the corresponding vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment set to 25 °C. The samples should be agitated for a sufficient time to reach equilibrium. A 24-hour period is often adequate, but a 48-hour period is recommended to ensure equilibrium is reached. It is best practice to sample at two time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.

  • Sampling: After equilibration, remove the vials and allow them to stand undisturbed for at least 2 hours to allow solid particles to settle.

  • Filtration: Carefully draw a sample from the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the filtrate into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately perform a gravimetric or volumetric dilution of the filtrate into the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method.

Analytical Quantification: HPLC-UV Method Development

A robust and accurate analytical method is required to quantify the concentration of the dissolved compound. Given the aromatic nature of the analyte, HPLC with UV detection is an ideal choice.

Protocol for Method Development:

  • Standard Preparation: Prepare a stock solution of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm (a common, versatile column).

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water. The aromatic nature of the compound suggests good retention on a C18 column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: Scan the UV spectrum of a standard to find the wavelength of maximum absorbance (λmax), likely in the 230-280 nm range.

  • Validation & Calibration:

    • Inject the calibration standards and construct a calibration curve by plotting the peak area against concentration.

    • The curve should have a correlation coefficient (r²) of >0.999 to be considered linear and reliable.

  • Sample Analysis:

    • Inject the diluted filtrate samples from the solubility experiment.

    • Use the peak area from the sample chromatogram and the equation of the calibration curve to determine the concentration in the diluted sample.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

Solubility Calculation: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, concise table. This allows for easy comparison across different solvent systems and provides a valuable reference for future work.

Example Data Table (Hypothetical Data):

SolventSolvent ClassSolubility at 25 °C (mg/mL)Solubility at 25 °C (mol/L)
n-HexaneNonpolar Aliphatic< 0.1< 0.0005
TolueneAromatic45.20.220
DichloromethaneChlorinated250.81.223
Ethyl AcetateEster155.30.757
AcetonePolar Aprotic310.51.514
AcetonitrilePolar Aprotic280.11.366
MethanolPolar Protic195.60.954
EthanolPolar Protic160.40.782
Dimethyl SulfoxideDipolar Aprotic> 500> 2.438

Note: Molecular weight of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline is 205.18 g/mol .

Interpretation of Results: The solubility data should be analyzed in the context of the theoretical principles outlined in Section 2. Correlating the experimental solubility with solvent parameters like the polarity index can provide valuable insights into the solvation mechanism and help in the rational selection of solvents for specific applications. For instance, high solubility in DMSO and Acetone would confirm the dominant role of polar interactions, while moderate solubility in Toluene would highlight the contribution of the aromatic ring to the overall solubility profile.

Conclusion

Determining the solubility of key synthetic intermediates like 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline is not a trivial exercise but a fundamental step in robust drug development. By employing a systematic approach that combines theoretical understanding with rigorous experimental methodology, such as the isothermal shake-flask method coupled with HPLC-UV analysis, researchers can generate the high-quality, reliable data needed to make informed decisions. This guide provides the necessary framework to execute such a study, ensuring that the resulting solubility profile is accurate, reproducible, and directly applicable to challenges in process chemistry, purification, and formulation.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]

Foundational

Technical Guide: Safety &amp; Handling of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline

This guide serves as a comprehensive technical manual for 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline (CAS: 740768-22-3). It is designed for research scientists and safety officers requiring a depth of understanding beyond...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical manual for 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline (CAS: 740768-22-3). It is designed for research scientists and safety officers requiring a depth of understanding beyond standard regulatory compliance.

Chemical Identity & Strategic Context

Compound: 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline CAS Number: 740768-22-3 Molecular Formula: C


H

F

NO Molecular Weight: 205.18 g/mol [1][2]
Strategic Importance in Drug Discovery

This compound is a specialized aniline derivative often utilized as a "warhead" or scaffold in medicinal chemistry. The 2,2,2-trifluoroethoxy moiety is a critical bioisostere for methoxy groups.

  • Metabolic Stability: The strong C-F bonds prevent O-dealkylation by cytochrome P450 enzymes, extending the half-life of the parent drug compared to non-fluorinated analogs.

  • Lipophilicity: The trifluoro group increases

    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Electronic Effects: The electron-withdrawing nature of the fluoro-group modulates the basicity of the aniline nitrogen, altering its reactivity in nucleophilic substitutions and coupling reactions.

Hazard Assessment: The Mechanistic "Why"

Signal Word: DANGER GHS Classifications: Acute Tox. 3 (Oral/Dermal/Inhalation), Eye Dam. 1, STOT RE 2 (Blood).[3]

The Aniline Toxicity Mechanism (Methemoglobinemia)

Unlike standard organic solvents, the primary danger of this compound lies in its metabolic activation.

  • Absorption: The lipophilic trifluoroethoxy group facilitates rapid dermal absorption, bypassing first-pass hepatic metabolism if exposure is cutaneous.

  • Bioactivation: Upon systemic entry, the aniline nitrogen is N-hydroxylated by CYP450 isozymes.

  • Heme Oxidation: The resulting N-hydroxylamine metabolite oxidizes ferrous iron (Fe

    
    ) in hemoglobin to ferric iron (Fe
    
    
    
    ), creating Methemoglobin . This form of hemoglobin cannot transport oxygen, leading to cellular hypoxia and "chocolate cyanosis."
Visualization: Metabolic Toxicity Pathway

The following diagram illustrates the bioactivation pathway that necessitates strict PPE protocols.

AnilineMetabolism Parent Parent Compound (Lipophilic) Liver Hepatic CYP450 (N-Hydroxylation) Parent->Liver Systemic Absorption Metabolite N-Hydroxy Metabolite (Reactive) Liver->Metabolite Oxidation RBC Red Blood Cell (Hemoglobin Fe2+) Metabolite->RBC Enters Bloodstream MetHb Methemoglobin (Fe3+ / Non-functional) RBC->MetHb Redox Cycle Hypoxia Tissue Hypoxia (Cyanosis) MetHb->Hypoxia O2 Transport Failure

Caption: Mechanism of aniline-induced methemoglobinemia. The lipophilic nature of the trifluoroethoxy group accelerates the initial absorption phase.

Physical Properties & Characterization

Data is derived from predicted models and analog comparisons (e.g., 2-(trifluoromethoxy)aniline) where experimental values for this specific isomer are unavailable.

PropertyValue / DescriptionImplications for Handling
Physical State Liquid or Low-Melting SolidMay supercool; handle as a liquid to prevent splashing.
Boiling Point ~237 °C (Predicted)Low volatility, but aerosols are highly toxic.
Density ~1.24 g/cm³Heavier than water; sinks in aqueous extractions.
pKa (Conjugate Acid) ~3.5 - 4.0 (Estimated)Less basic than aniline (pKa 4.6) due to electron-withdrawing F

.
Solubility DCM, EtOAc, DMSOUse compatible gloves; latex is permeable to these solvents.
Flash Point > 100 °CCombustible but not highly flammable.

Handling & Engineering Controls (Self-Validating Protocols)

Glove Selection Strategy

Standard latex gloves are insufficient. The fluorinated ether tail acts as a permeation enhancer.

  • Primary Barrier: Nitrile (Minimum thickness 0.11 mm).

  • Secondary Barrier (Critical Operations): Silver Shield (Laminate) or Viton gloves if handling concentrated neat material.

  • Validation: Check gloves for swelling immediately upon contact with solvent. Change gloves every 30 minutes during active handling.

Engineering Controls
  • Fume Hood: Mandatory. Face velocity > 100 fpm.

  • Static Control: Ground all glassware. Although the flash point is high, the generation of static charge in fluorinated solvents is a known risk during transfers.

Reaction Workup (The "Hidden" Hazard)

Because the basicity is lowered by the trifluoroethoxy group, the compound may not fully protonate in weak acids (e.g., 1M HCl) during extraction.

  • Risk: If you assume the product is in the aqueous layer with weak acid, you may accidentally discard it in the organic layer or lose it during neutralization.

  • Protocol: Use stronger acid (e.g., 2M H

    
    SO
    
    
    
    ) to ensure complete salt formation if purifying via acid-base extraction, or rely on chromatography.

Emergency Response & First Aid

Specific Antidote: Methylene Blue

In the event of significant exposure causing cyanosis (blue lips/fingernails) or respiratory distress:

  • Mechanism: Methylene blue acts as an electron carrier, accelerating the enzymatic reduction of Methemoglobin back to Hemoglobin by NADPH-methemoglobin reductase.

  • Dosage: Typically 1-2 mg/kg IV (Clinical administration only). Note: This information must be provided to the attending physician immediately.[4][5]

Spill Cleanup Workflow

Do not use standard paper towels, which increase surface area for evaporation.

SpillResponse Start Spill Detected Evacuate Evacuate & Ventilate (Isolate 15m radius) Start->Evacuate PPE Don PPE: Resp Protection + Silver Shield Evacuate->PPE Absorb Absorb with Vermiculite (Do NOT use sawdust) PPE->Absorb Neutralize Wash Surface: Dilute Acetic Acid or Soap Absorb->Neutralize Disposal Seal in HazWaste Drum Label: 'Toxic Fluorinated Organic' Neutralize->Disposal

Caption: Emergency spill response workflow emphasizing containment and specific waste labeling.

Synthesis & Impurity Profile

Understanding the origin of the material helps in anticipating impurities.

  • Likely Synthetic Route: Nucleophilic aromatic substitution of 2-fluoro-5-methylnitrobenzene with 2,2,2-trifluoroethanol, followed by reduction.

  • Potential Impurities:

    • Residual Nitro Precursor: Potential explosion hazard if distilled to dryness.

    • 2,2,2-Trifluoroethanol: Highly toxic (similar to methanol but more potent). Ensure thorough drying.

Disposal & Environmental Impact

Aquatic Toxicity: Anilines are generally very toxic to aquatic life with long-lasting effects (Category 1). The fluorinated chain adds persistence.

  • Disposal Method: High-Temperature Incineration (>1100 °C) with scrubber units.

  • Prohibition: Do NOT release to drains. The C-F bond is not biodegradable in standard wastewater treatment plants.

References

  • PubChem. (n.d.).[6] 5-methyl-2-(2,2,2-trifluoroethoxy)aniline (Compound).[1][7][8] National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment. PMC. Retrieved from [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: 4-(Trifluoromethoxy)aniline. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2,2,2-Trifluoroethanol

Introduction: A Modern Approach to a Classic Transformation Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The rea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to a Classic Transformation

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The reaction facilitates the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings, a common motif in biologically active molecules.[1][2] Traditionally, SNAr reactions are conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][4] However, the pursuit of greener, more efficient, and selective chemical methodologies has led to the exploration of alternative solvent systems.[5] Among these, 2,2,2-trifluoroethanol (TFE) has emerged as a powerful and often advantageous medium for conducting SNAr reactions.[6][7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of TFE in SNAr reactions. We will delve into the mechanistic underpinnings of TFE's beneficial effects, present a detailed experimental protocol, and offer practical insights for troubleshooting and optimization.

The Unique Role of 2,2,2-Trifluoroethanol in SNAr Chemistry

TFE is a fluorinated alcohol with a unique combination of properties that make it an exceptional solvent for SNAr reactions.[5][9] Its strong hydrogen-bond-donating ability, high ionizing power, and low nucleophilicity contribute to enhanced reaction rates and, in some cases, improved selectivity.[5][7]

Mechanistic Enhancement:

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The rate-determining step is usually the initial nucleophilic attack on the aromatic ring.[1][10]

TFE facilitates this crucial step in several ways:

  • Stabilization of the Meisenheimer Complex: TFE's strong hydrogen-bonding capacity allows it to solvate and stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.

  • Activation of the Electrophile: Through hydrogen bonding, TFE can polarize the C-X bond (where X is the leaving group) of the aryl halide, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack.

  • Assisting Leaving Group Departure: TFE can effectively solvate the departing leaving group, facilitating its elimination in the second step of the reaction.[6]

The electron-withdrawing trifluoromethyl group in TFE makes it significantly more acidic than non-fluorinated alcohols, yet it remains a poor nucleophile, preventing it from competing with the desired nucleophile in the reaction.[11][12]

Visualizing the SNAr Workflow in TFE

SNAr_Workflow Experimental Workflow for SNAr in TFE cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Aryl Halide, Nucleophile, and Base Solvent Add 2,2,2-Trifluoroethanol Reagents->Solvent Dissolve Setup Assemble Reaction under Inert Atmosphere (optional) Solvent->Setup Heating Heat to Desired Temperature (e.g., 60-120 °C) Setup->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Periodically Quench Cool and Quench (e.g., with water) Monitoring->Quench Upon Completion Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry Organic Layer (e.g., over Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: A generalized workflow for performing a nucleophilic aromatic substitution reaction using 2,2,2-trifluoroethanol as the solvent.

Detailed Experimental Protocol: A General Procedure

This protocol provides a general method for the SNAr reaction of an activated aryl halide with an amine nucleophile in TFE. The conditions can be adapted for other nucleophiles such as thiols or alcohols.

Materials:

  • Activated Aryl Halide (e.g., 4-fluoronitrobenzene) (1.0 eq)

  • Nucleophile (e.g., morpholine) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃ or Et₃N) (2.0 eq)

  • 2,2,2-Trifluoroethanol (TFE), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (e.g., nitrogen or argon balloon), if required

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the activated aryl halide (1.0 eq), the nucleophile (1.2 eq), and the base (2.0 eq).

  • Solvent Addition: Add a sufficient volume of 2,2,2-trifluoroethanol to dissolve the reactants and achieve a practical concentration (typically 0.1 to 0.5 M).

  • Reaction Conditions: Attach a condenser to the flask. If either the reactants or products are sensitive to air or moisture, flush the system with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the reaction.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (a starting point of 80 °C is often effective) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volume of TFE).

  • Washing: Combine the organic layers and wash with water, followed by brine to remove any remaining TFE and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure SNAr product.

Key Reaction Parameters and Expected Outcomes

The success of an SNAr reaction in TFE depends on several factors. The following table provides general guidelines for substrate and nucleophile selection, along with typical reaction conditions.

ParameterRecommendations and Remarks
Aryl Halide Must be activated by at least one strong electron-withdrawing group (EWG) such as -NO₂, -CN, -CF₃, or a carbonyl group, positioned ortho or para to the leaving group.[1][10] Fluorine is often the best leaving group due to its high electronegativity, which activates the ring towards nucleophilic attack.[10][13]
Nucleophile A wide range of nucleophiles can be employed, including primary and secondary amines, thiols, and alkoxides. The nucleophilicity of the reagent will influence the reaction rate.
Base An inorganic base like K₂CO₃ or an organic base such as Et₃N is typically used to neutralize the acid generated during the reaction, especially when using amine or thiol nucleophiles. For alcohol nucleophiles, a stronger base like NaH or t-BuOK may be necessary to generate the corresponding alkoxide in situ.
Temperature Reaction temperatures typically range from 60 °C to the boiling point of TFE (78 °C), although microwave irradiation can also be effective and may lead to improved yields and shorter reaction times.[6]
Yields Yields are generally good to excellent (50-95%), depending on the specific substrates and reaction conditions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Insufficient activation of the aryl halide.- Low reaction temperature.- Poor nucleophile.- Inappropriate base.- Ensure the EWG is strongly deactivating and in the ortho/para position.- Increase the reaction temperature or consider using microwave heating.- Use a more nucleophilic reagent or generate the nucleophile in situ with a stronger base.- Switch to a stronger or more soluble base.
Side Product Formation - Reaction with the solvent (unlikely with TFE).- Over-reaction if multiple leaving groups are present.- Decomposition of starting materials or product at high temperatures.- TFE is a poor nucleophile, so solvent reaction is minimal.- Use stoichiometric amounts of the nucleophile and monitor the reaction closely.- Perform the reaction at a lower temperature for a longer duration.
Difficult Product Isolation - Product is highly soluble in the aqueous phase.- Emulsion formation during work-up.- Perform additional extractions of the aqueous layer.- Add more brine during the washing step to break up emulsions.

The Mechanistic Advantage of TFE in SNAr

Caption: The mechanism of nucleophilic aromatic substitution is facilitated by 2,2,2-trifluoroethanol, which stabilizes the key Meisenheimer intermediate through hydrogen bonding.

Conclusion

2,2,2-Trifluoroethanol offers a compelling alternative to traditional polar aprotic solvents for nucleophilic aromatic substitution reactions. Its unique properties can lead to faster reaction rates, cleaner reaction profiles, and in some instances, enhanced selectivity. The straightforward work-up and favorable environmental profile of TFE further contribute to its appeal in modern organic synthesis. By understanding the principles outlined in this guide and utilizing the provided protocol as a starting point, researchers can effectively harness the power of TFE to streamline the synthesis of valuable aromatic compounds.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?[Link]

  • Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations. YouTube. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • WordPress. SNAr Reaction in Other Common Molecular Solvents. [Link]

  • ResearchGate. (2025, August 6). Trifluoroacetic Acid in 2,2,2-Trifluoroethanol Facilitates S N Ar Reactions of Heterocycles with Arylamines. [Link]

  • Bentham Science. (2014, November 1). 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review. [Link]

  • ACS Publications. Fluorinated Alcohols As Promoters for the Metal-Free Direct Substitution Reaction of Allylic Alcohols with Nitrogenated, Silylated, and Carbon Nucleophiles. The Journal of Organic Chemistry. [Link]

  • PMC. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • ResearchGate. ChemInform Abstract: Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond. [Link]

  • Wikipedia. 2,2,2-Trifluoroethanol. [Link]

  • Biophysical Journal. (2007, March 1). 2,2,2-Trifluoroethanol Changes the Transition Kinetics and Subunit Interactions in the Small Bacterial Mechanosensitive Channel MscS. [Link]

  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. [Link]

  • ACS Publications. (2020, September 24). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]

  • RSC Publishing. (2017). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. Organic & Biomolecular Chemistry, 15, 4081. [Link]

  • RSC Publishing. (2016, January 14). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. [Link]

  • Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

  • ResearchGate. (2025, August 10). ChemInform Abstract: 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review. [Link]

  • ResearchGate. (2025, August 5). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]

  • ACS Publications. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]

  • MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

Sources

Application

Technical Protocol: Catalytic Hydrogenation of 5-methyl-2-(2,2,2-trifluoroethoxy)-1-nitrobenzene

Abstract & Application Context This technical guide details the chemoselective reduction of 5-methyl-2-(2,2,2-trifluoroethoxy)-1-nitrobenzene to 5-methyl-2-(2,2,2-trifluoroethoxy)aniline (CAS: 740768-22-3). This transfor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This technical guide details the chemoselective reduction of 5-methyl-2-(2,2,2-trifluoroethoxy)-1-nitrobenzene to 5-methyl-2-(2,2,2-trifluoroethoxy)aniline (CAS: 740768-22-3). This transformation is a critical step in the synthesis of fluorinated pharmaceutical intermediates, particularly for proton pump inhibitors (PPIs) and agrochemicals where the trifluoroethoxy moiety enhances metabolic stability and lipophilicity.

The protocol utilizes heterogeneous catalytic hydrogenation over Palladium on Carbon (Pd/C). Unlike reduction methods involving metals in acidic media (e.g., Fe/HCl), this method offers a cleaner impurity profile, simplified workup, and high atom economy. The primary technical challenge addressed here is ensuring complete nitro reduction while maintaining the integrity of the trifluoroethyl ether linkage, which is generally robust but requires specific process controls to avoid side reactions.

Scientific Foundation

Reaction Mechanism

The reduction proceeds via the Haber Mechanism for nitroarenes. The nitro group (


) is progressively reduced on the catalyst surface through nitroso (

) and hydroxylamine (

) intermediates before forming the final amine (

).
  • Chemo-selectivity: The 2,2,2-trifluoroethoxy group contains

    
     C-F bonds. These are significantly stronger (approx. 116 kcal/mol) than aromatic C-X bonds and are inert to standard hydrogenolysis conditions using Pd/C, unlike aromatic C-Cl or C-Br bonds which often require specialized inhibitors (e.g., sulfided catalysts) to prevent dehalogenation.
    
  • Thermodynamics: The reaction is highly exothermic (

    
    ). On a scale larger than 10g, heat removal becomes the rate-limiting safety factor.
    
Reaction Scheme Visualization

ReactionScheme Substrate 5-methyl-2-(2,2,2-trifluoroethoxy)-1-nitrobenzene Intermediate1 Nitroso Intermediate (Transient) Substrate->Intermediate1 + H₂ H2 3 H₂ (gas) Catalyst Pd/C Catalyst H2->Catalyst Dissociation Catalyst->Substrate Adsorption Intermediate2 Hydroxylamine Intermediate (Accumulation Risk) Intermediate1->Intermediate2 + H₂ Product 5-methyl-2-(2,2,2-trifluoroethoxy)aniline (CAS: 740768-22-3) Intermediate2->Product + H₂ Water 2 H₂O Intermediate2->Water

Figure 1: Stepwise reduction pathway of the nitro group on the Pd surface. Note the hydroxylamine intermediate, which must be fully reduced to avoid colored impurities.

Experimental Protocol (Laboratory Scale)

Scale: 10.0 g Input Expected Yield: >95% Purity: >98% (HPLC)

Materials & Reagents[1][2]
ReagentRoleSpecificationQuantityMolar Eq.
Nitro Substrate Reactant>98% Purity10.0 g1.0
10% Pd/C Catalyst50% Wet (water)0.5 - 1.0 g5-10 wt%
Methanol SolventHPLC Grade100 mL10 V
Hydrogen (H₂) ReductantUHP (99.999%)Balloon/LineExcess
Celite 545 Filter AidStandard5.0 gN/A
Step-by-Step Procedure
Step 1: Catalyst Loading (Inert Atmosphere)
  • Safety Critical: Dry Pd/C is pyrophoric. Always use 50% water-wet catalyst.

  • To a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, add the 10% Pd/C (wet) .

  • Why: Adding catalyst first allows it to be covered by solvent immediately, reducing ignition risk.

Step 2: Substrate Dissolution
  • Dissolve 5-methyl-2-(2,2,2-trifluoroethoxy)-1-nitrobenzene (10.0 g) in Methanol (100 mL).

  • Carefully pour the solution into the RBF containing the catalyst.

  • Note: If the substrate is not fully soluble at RT, mild heating (30°C) is acceptable, but Methanol is usually sufficient.

Step 3: Purging & Hydrogenation
  • Seal the flask with a rubber septum. Connect a vacuum line and a hydrogen balloon (or low-pressure line).

  • Cycle 1-3: Evacuate the flask (carefully, do not boil solvent) and refill with Nitrogen (

    
    ).
    
  • Cycle 4-6: Evacuate and refill with Hydrogen (

    
    ).
    
  • Leave the reaction under 1 atm (balloon) or 1-3 bar (Parr shaker) of

    
    .
    
  • Stir vigorously (>800 RPM). Causality: Reaction rate is often mass-transfer limited by

    
     diffusion into the liquid phase.
    
Step 4: Reaction Monitoring
  • Stir at Room Temperature (20-25°C) for 4-12 hours.

  • Monitor via TLC/HPLC:

    • TLC:[1] Silica gel, Hexane:EtOAc (7:3). Nitro compounds are typically yellow/UV active; Anilines are often fluorescent blue under UV (254/366 nm) and stain red/purple with Ninhydrin or p-Anisaldehyde.

    • Endpoint: Disappearance of the starting material peak.

Step 5: Workup
  • Once complete, purge the system with Nitrogen (

    
    ) to remove excess 
    
    
    
    .
  • Prepare a filter funnel with a pad of Celite 545 .

  • Filter the reaction mixture through the Celite to remove the Pd/C.

  • Safety: Do not let the filter cake dry out completely. Keep it wet with water/methanol to prevent the spent catalyst (which now contains adsorbed hydrogen) from igniting.

  • Wash the cake with Methanol (2 x 20 mL).

Step 6: Isolation
  • Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

  • The product, 5-methyl-2-(2,2,2-trifluoroethoxy)aniline , is typically obtained as an off-white to pale brown solid or oil.

  • Optional: If purification is needed, recrystallize from Ethanol/Water or pass through a short silica plug.

Process Workflow Diagram

Workflow Start Start: Weigh Reagents Inert Inerting: N₂ Purge (Prevent O₂ + H₂ mix) Start->Inert Reaction Hydrogenation (MeOH, Pd/C, H₂, RT) Inert->Reaction Check QC Check (TLC/HPLC) SM < 0.5%? Reaction->Check Check->Reaction No (Continue) Filter Filtration (Celite) Remove Catalyst Check->Filter Yes Evap Evaporation (40°C, Vacuum) Filter->Evap Product Final Product 5-methyl-2-(2,2,2-trifluoroethoxy)aniline Evap->Product

Figure 2: Operational workflow for the batch hydrogenation process.

Process Safety & Troubleshooting

Critical Hazards
  • Exotherm: The reduction of nitro groups releases ~550 kJ/mol. For the 10g scale, this is manageable with a water bath. For >100g, active cooling and semi-batch dosing of the substrate are required to prevent thermal runaway.

  • Catalyst Ignition: Spent Pd/C is pyrophoric. Never dispose of dry catalyst in trash. Submerge in water immediately after filtration.

Troubleshooting Table
IssueProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Catalyst poisoning or

starvation.
Increase stirring speed (mass transfer). Purge and refill

. Add fresh catalyst (1-2 wt%).
Hydroxylamine Impurity Incomplete reduction.Extend reaction time. Ensure

pressure is maintained.
Defluorination (Trace) Reaction temperature too high.Keep T < 40°C. The trifluoroethoxy group is stable, but high T (>60°C) increases risk.
Colored Product (Dark) Oxidation of aniline.Store product under

or Argon. Anilines oxidize in air over time.

References

  • ChemicalBook. (n.d.). Synthesis of 2-methoxy-5-(trifluoromethyl)aniline. Retrieved from

    • Context: Provides the baseline Pd/C hydrogenation conditions for closely related trifluoromethyl-substituted nitrobenzenes.
  • European Patent Office. (1998).[2] EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline. Retrieved from

    • Context: Validates the stability of trifluoromethoxy/ethoxy groups under catalytic hydrogen
  • MDPI. (2012). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved from

    • Context: Confirms the chemical stability of the 2-(2,2,2-trifluoroethoxy)
  • BenchChem. (2025). 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline Structure and Properties. Retrieved from

    • Context: Verification of the target molecule CAS (740768-22-3) and physical properties.[3]

Sources

Method

Scalable synthesis routes for 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline

Application Note: Scalable Synthesis of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline Part 1: Executive Summary & Strategic Analysis 1.1 Target Molecule Profile IUPAC Name: 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline[1][2][3][...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline

Part 1: Executive Summary & Strategic Analysis

1.1 Target Molecule Profile

  • IUPAC Name: 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline[1][2][3][4]

  • CAS: 160969-03-9 (Generic reference for structure class)[1]

  • Molecular Formula: C9H10F3NO[1][3][4]

  • Molecular Weight: 205.18 g/mol [1][3]

  • Key Functionality: The 2,2,2-trifluoroethoxy motif acts as a bioisostere for methoxy groups, providing enhanced metabolic stability (blocking O-dealkylation) and increased lipophilicity.[1] The aniline amine is a versatile handle for subsequent amide coupling or heterocycle formation.

1.2 Retrosynthetic Strategy To achieve a scalable, cost-effective route, we bypass transition-metal catalyzed couplings (Buchwald-Hartwig) in favor of a classical Nucleophilic Aromatic Substitution (


) followed by reduction.[1] This approach utilizes inexpensive commodity starting materials and avoids heavy metal scavenging issues in early steps.
  • Route:

    
     Etherification 
    
    
    
    Nitro Reduction.
  • Starting Material: 2-Fluoro-5-methylnitrobenzene (CAS: 446-33-3).[1]

  • Reagents: 2,2,2-Trifluoroethanol (TFE), Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), Hydrogen (

    
    ), Pd/C.[1]
    

1.3 Process Flow Diagram

G cluster_safety Critical Safety Controls SM SM: 2-Fluoro-5-methylnitrobenzene (Liquid) Reagents1 Reagents: TFE, NaH, DMF 0°C to 60°C SM->Reagents1 Step 1: SnAr Inter Intermediate: Nitro Ether (Solid) Reagents1->Inter Quench & Crystallize Reagents2 Reagents: H2 (50 psi), 10% Pd/C MeOH Inter->Reagents2 Step 2: Hydrogenation Product Product: 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline (Oil/Solid) Reagents2->Product Filter & Conc. H2_Control H2 Gas Mgmt (Exotherm) TFE_Tox TFE Toxicity (Repro Toxin)

Caption: Figure 1. Two-step scalable synthesis route emphasizing critical safety control points.

Part 2: Detailed Protocols

Step 1: Synthesis of 5-Methyl-2-(2,2,2-trifluoroethoxy)nitrobenzene

Principle: The fluoro group in 2-fluoro-5-methylnitrobenzene is activated for nucleophilic displacement by the ortho-nitro group.[1] 2,2,2-Trifluoroethanol (TFE) is a weak nucleophile (


 ~12.[1]4) compared to ethanol; therefore, complete deprotonation using a strong base is required to drive the reaction.

Materials:

Reagent Equiv. Role
2-Fluoro-5-methylnitrobenzene 1.0 Limiting Reagent
2,2,2-Trifluoroethanol (TFE) 1.2 Nucleophile
Sodium Hydride (60% in oil) 1.3 Base

| DMF (Anhydrous) | 5-7 Vol | Solvent |[1]

Protocol:

  • Setup: Equip a clean, dry 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, nitrogen inlet, and an addition funnel.

  • Base Preparation: Charge Sodium Hydride (60% dispersion, 1.3 equiv) into the flask. Add anhydrous DMF (3 Vol). Cool the suspension to 0–5°C using an ice/water bath.

  • Alkoxide Formation: Dilute TFE (1.2 equiv) in DMF (1 Vol). Add this solution dropwise to the NaH suspension over 30 minutes.

    • Critical Process Parameter (CPP): Control addition rate to manage

      
       evolution. Maintain Temp < 10°C.
      
    • Observation: Mixture will foam; ensure adequate headspace. Stir for 30 min at 0°C to ensure complete alkoxide formation.

  • Substrate Addition: Dissolve 2-Fluoro-5-methylnitrobenzene (1.0 equiv) in DMF (1 Vol). Add dropwise to the cold alkoxide solution.

  • Reaction: Remove ice bath. Allow to warm to Room Temperature (RT). If reaction is sluggish (monitored by HPLC/TLC), heat to 50–60°C for 2–4 hours.

    • Endpoint: < 1% remaining starting material.[5]

  • Quench & Workup:

    • Cool to RT. Slowly pour the reaction mixture into a stirred mixture of Ice/Water (10 Vol) and saturated

      
       (2 Vol).
      
    • Outcome: The product typically precipitates as a yellow/orange solid.

    • Stir for 1 hour to granulate the solid.

  • Isolation: Filter the solid. Wash the cake with water (

    
     Vol) to remove residual DMF and fluoride salts.
    
  • Drying: Dry in a vacuum oven at 45°C with a nitrogen bleed until water content is < 0.5% w/w.

Yield Expectation: 85–92% Purity: >98% (HPLC)

Step 2: Reduction to 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline

Principle: Catalytic hydrogenation is preferred over chemical reduction (Fe/HCl) for scale-up to minimize waste streams.[1] The trifluoroethoxy group is stable under standard hydrogenation conditions.

Materials:

Reagent Equiv. Role
Nitro Intermediate (Step 1) 1.0 Limiting Reagent
10% Pd/C (50% water wet) 5 wt% Catalyst
Methanol (or Ethanol) 10 Vol Solvent

| Hydrogen Gas (


) | 3-5 bar | Reductant |[1]

Protocol:

  • Setup: Use a pressure reactor (Parr hydrogenator or autoclave). Ensure the vessel is grounded.

  • Loading: Charge the Nitro Intermediate and Methanol.

  • Catalyst Addition: Under a nitrogen blanket (inert atmosphere), carefully add the Pd/C catalyst.

    • Safety Alert: Dry Pd/C is pyrophoric. Always use water-wet catalyst and keep wet with solvent.[1]

  • Hydrogenation:

    • Seal reactor.[6] Purge with Nitrogen (

      
      ), then Hydrogen (
      
      
      
      ).
    • Pressurize to 3–5 bar (45–75 psi)

      
      .
      
    • Stir vigorously at RT.

    • Exotherm Control: The reaction is exothermic.[7] Monitor temperature; if it exceeds 40°C, use cooling.

  • Completion: Monitor H2 uptake. When uptake ceases (typically 2–6 hours), check HPLC for disappearance of nitro intermediate and hydroxylamine intermediates.

  • Workup:

    • Purge vessel with Nitrogen.[6][7]

    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Wash the pad with Methanol.

    • Waste: Keep the used catalyst wet and dispose of in a dedicated metal waste container (fire hazard).

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to yield the crude aniline.

  • Purification (Optional): If the color is dark, dissolve in EtOAc, wash with

    
    , dry over 
    
    
    
    , and re-concentrate. For high purity, recrystallize from Hexanes/EtOAc or convert to the HCl salt.

Yield Expectation: 90–95% Appearance: Off-white to pale brown solid or viscous oil.[1]

Part 3: Analytical & Safety Specifications

Analytical Controls
TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Confirms structure.[1] Key signals:

4.7 (q, 2H,

),

2.2 (s, 3H,

).
Purity HPLC (C18, ACN/H2O)> 98.0% Area
Residual Solvent GC-HeadspaceDMF < 880 ppm, MeOH < 3000 ppm
Water Content Karl Fischer (KF)< 0.5%

NMR Interpretation (Predicted):

  • Aromatic Region: Three protons. The proton ortho to the amine (position 6) will be a doublet/singlet. The proton ortho to the ether (position 3) will be a doublet.

  • Ether Linkage: The

    
     methylene protons appear as a quartet around 4.5–4.8 ppm due to coupling with the three fluorine atoms (
    
    
    
    ).[1]
Safety & Toxicology (E-E-A-T)

2,2,2-Trifluoroethanol (TFE):

  • Hazard: Reproductive toxin (Category 1B), Flammable, Corrosive to eyes.

  • Handling: Must be handled in a fume hood. Double-gloving (Nitrile) recommended.[1]

  • Mechanistic Insight: TFE is more acidic than ethanol, making the alkoxide less basic but highly nucleophilic due to the "alpha-effect" of fluorine (though inductive withdrawal usually reduces nucleophilicity, the reduced solvation in organic solvents aids the reaction).

Sodium Hydride (NaH):

  • Hazard: Releases hydrogen gas on contact with moisture. Pyrophoric risk.[6][7]

  • Control: Use mineral oil dispersion. Quench all waste streams (IPA/Water) before disposal.

Hydrogenation:

  • Hazard: Fire/Explosion.[8]

  • Control: Oxygen exclusion is critical. Ground all equipment to prevent static discharge.[9]

References

  • General

    
     with Trifluoroethanol: 
    
    • Title: "2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation."[1][10]

    • Source: Organic & Biomolecular Chemistry, 2018.
    • URL:[Link]

  • Reduction of Nitro Compounds

    • Title: "Catalytic Hydrogenation of Nitro Compounds."[6][7][11]

    • Source: Wiley Online Library (Organic Reactions).
    • URL:[Link][1]

  • TFE Safety Data

    • Title: "Safety Data Sheet: 2,2,2-Trifluoroethanol."[9]

    • Source: Fisher Scientific.[12]

  • Analogous Synthesis (Methoxy analog)

    • Title: "Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline."
    • Source: PMC (PubMed Central), 2013.
    • URL:[Link]

Sources

Application

Optimizing Ether Synthesis: Solvent Selection for Alkylation of Phenols with Trifluoroethyl Triflate

Executive Summary The introduction of a 2,2,2-trifluoroethoxy group ( ) into aromatic scaffolds is a high-value transformation in medicinal chemistry. This moiety serves as a metabolically stable, lipophilic bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of a 2,2,2-trifluoroethoxy group (


) into aromatic scaffolds is a high-value transformation in medicinal chemistry. This moiety serves as a metabolically stable, lipophilic bioisostere for standard methoxy groups, often improving blood-brain barrier penetration and blocking metabolic hotspots.

However, the alkylation of phenols with 2,2,2-trifluoroethyl triflate (TFE-OTf) presents unique kinetic challenges compared to standard methylation. The strong electron-withdrawing nature of the trifluoromethyl group destabilizes the transition state for


 displacement, making the reaction sluggish.

This guide details the critical role of solvent selection in overcoming this kinetic barrier. We provide a validated protocol using Polar Aprotic Solvents (specifically DMF or NMP) to maximize the nucleophilicity of the phenoxide anion via the "naked anion" effect.

Mechanistic Underpinnings: The "Naked Anion" Effect

To drive the reaction between a phenol and TFE-OTf, one must overcome the inductive deactivation of the electrophile. The


 group pulls electron density away from the methylene carbon, theoretically making it more electrophilic, but it also creates a dipole that can repel the incoming nucleophile and destabilize the developing positive charge in the transition state.

Therefore, the reaction rate depends entirely on the energy of the ground-state nucleophile (the phenoxide).

Solvation Dynamics
  • Protic Solvents (e.g., Alcohols):

    
    . These form strong Hydrogen bonds with the phenoxide oxygen, stabilizing the anion and significantly reducing its reactivity (nucleophilicity).
    
  • Non-Polar Solvents (e.g., Toluene, DCM):

    
    . These fail to dissolve the inorganic carbonate bases (
    
    
    
    ,
    
    
    ) required to deprotonate the phenol.
  • Polar Aprotic Solvents (e.g., DMF, NMP, DMSO):

    
    . These solvents possess high dielectric constants and Lewis basic oxygens that effectively solvate cations (
    
    
    
    ,
    
    
    ). Crucially, they cannot form Hydrogen bonds with the phenoxide anion. This leaves the anion "naked"—poorly solvated and highly reactive—lowering the activation energy for the attack on TFE-OTf.
Mechanistic Visualization

The following diagram illustrates the solvation shell difference that drives reactivity.

SolventMechanism cluster_0 Protic Solvent (Inhibition) cluster_1 Polar Aprotic Solvent (Activation) Phenoxide_Blocked Phenoxide Anion (Ar-O-) Solvent_H R-OH Solvent Phenoxide_Blocked->Solvent_H H-Bonding (Stabilizes Anion) TFE TFE-OTf (Electrophile) Phenoxide_Blocked->TFE Slow/No Reaction Phenoxide_Active Naked Phenoxide (Ar-O-) Phenoxide_Active->TFE Fast SN2 Attack K_Cation K+ Cation DMF DMF Molecules K_Cation->DMF Cation Solvation (Sequestration) Product Trifluoroethyl Ether (Product) TFE->Product -OTf Group Leaves

Caption: Figure 1. Solvent influence on phenoxide nucleophilicity. Polar aprotic solvents sequester the cation, leaving the anion reactive ("naked").

Solvent Selection Matrix

The following table summarizes the performance of common solvents for the alkylation of phenols with TFE-OTf (


).
SolventDielectric Const.[1] (

)
Solubility of

Reaction RateWorkup EaseRecommendation
DMF 36.7ModerateHigh Moderate (Water wash)Primary Choice
NMP 32.2ModerateHigh Low (High bp, hard to remove)Secondary Choice
Acetonitrile 37.5LowModerateHigh (Volatile)Good for reactive phenols
Acetone 20.7LowLowHighAvoid (Temp limited)
THF 7.5Very LowVery LowHighAvoid
DMSO 46.7GoodHighLow (High bp, sulfur impurities)Use only if DMF fails

Validated Experimental Protocol

Objective: Synthesis of 1-(2,2,2-trifluoroethoxy)-4-methoxybenzene (Model Substrate). Scale: 1.0 mmol.

Reagents & Equipment[1][2][3][4][5][6][7]
  • Substrate: 4-Methoxyphenol (1.0 equiv).

  • Reagent: 2,2,2-Trifluoroethyl triflate (TFE-OTf) (1.5 equiv). Note: TFE-OTf is volatile (bp 90°C).

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (2.0 equiv).
    
  • Solvent: N,N-Dimethylformamide (DMF), Anhydrous (5 mL per mmol).

  • Vessel: Heavy-walled pressure vial (sealed tube) or round-bottom flask with efficient reflux condenser.

Step-by-Step Procedure
  • System Preparation:

    • Flame-dry a pressure vial or round-bottom flask under an Argon atmosphere.

    • Expert Insight: Moisture is the enemy. Hydrolysis of TFE-OTf produces triflic acid, which kills the base and stops the reaction.

  • Charging:

    • Add 4-Methoxyphenol (124 mg, 1.0 mmol) and Anhydrous

      
       (276 mg, 2.0 mmol) to the vessel.
      
    • Add Anhydrous DMF (5.0 mL).

    • Stir at room temperature for 15 minutes to allow partial deprotonation. The mixture may turn slightly colored (phenoxide formation).

  • Addition of Electrophile:

    • Add TFE-OTf (348 mg, ~216

      
      L, 1.5 mmol) dropwise via syringe.
      
    • Safety Note: TFE-OTf is a potent alkylating agent. Handle in a fume hood.

  • Reaction:

    • Sealed Tube (Recommended): Cap the vial tightly. Heat to 100°C for 4–16 hours.

    • Reflux (Alternative): If using standard glassware, heat to 85°C . Do not exceed 90°C in an open system to prevent loss of TFE-OTf vapors.

    • Monitoring: Check via TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the phenol peak.

  • Workup (Aqueous Crash-out):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into 30 mL of Water (or 1M HCl if the product is acid-stable, to neutralize excess carbonate).

    • Extract with Diethyl Ether or Ethyl Acetate (3 x 15 mL).

    • Why Ether? DMF partitions into the water layer, but some stays in EtOAc. Ether pulls less DMF.

  • Purification:

    • Wash the combined organics with Water (2x) and Brine (1x) to remove residual DMF.

    • Dry over

      
      , filter, and concentrate.
      
    • Purify via silica gel flash chromatography.

Optimization & Troubleshooting Decision Tree

Use this logic flow to troubleshoot low yields or stalled reactions.

OptimizationTree Start Start Optimization CheckYield Check Conversion (LCMS) Start->CheckYield LowYield Conversion < 50% CheckYield->LowYield No GoodYield Conversion > 90% CheckYield->GoodYield Yes TempCheck Is Temp > 90°C? LowYield->TempCheck SealedCheck Is Vessel Sealed? TempCheck->SealedCheck Yes Action_Seal Switch to Sealed Tube (Prevent TFE-OTf loss) TempCheck->Action_Seal No (Reagent Loss) BaseCheck Base Strength SealedCheck->BaseCheck Yes SealedCheck->Action_Seal No Action_Cesium Switch Base to Cs2CO3 (Cesium Effect) BaseCheck->Action_Cesium Using K2CO3 Action_Dry Check Solvent Water (Hydrolysis Risk) BaseCheck->Action_Dry Using Cs2CO3

Caption: Figure 2. Decision logic for optimizing trifluoroethylation yields.

Critical Safety & Handling

  • Toxicity: TFE-OTf is an alkylating agent. It acts similarly to methyl triflate and should be treated as a potential carcinogen. Double-glove (Nitrile) and work in a hood.

  • Pressure: If heating above 90°C (the boiling point of TFE-OTf), a pressure-rated vessel is mandatory . Standard glassware may over-pressurize or leak toxic vapors.

  • Waste: Quench all reaction mixtures with aqueous base (NaOH) to hydrolyze any unreacted triflate before disposal.

References

  • Physical Properties & Sourcing

    • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (CAS 6226-25-1).[2][3] Sigma-Aldrich / Merck.

  • General Methodology for Fluoroalkylation

    • Umemoto, T., et al. "Electrophilic Trifluoromethylating Agents."[1] Chemical Reviews, 1996. (Context on triflate reactivity).

    • )
  • Application in Medicinal Chemistry (Bioisosteres)

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
  • Solvent Effects in Nucleophilic Substitution: Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH. (Authoritative text on the "naked anion" effect in dipolar aprotic solvents).

Sources

Method

Application Note: Diazotization of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline

Executive Summary & Scientific Rationale This application note details the procedure for the diazotization of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline (CAS 122142-14-7) . This substrate presents specific challenges dist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the procedure for the diazotization of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline (CAS 122142-14-7) . This substrate presents specific challenges distinct from simple anilines due to the presence of the 2,2,2-trifluoroethoxy group at the ortho position.

Substrate Analysis & Challenges
  • Lipophilicity: The trifluoroethyl group (

    
    ) significantly increases the lipophilicity of the molecule compared to a standard methoxy group. This results in poor solubility in standard aqueous mineral acids (
    
    
    
    ,
    
    
    ), often leading to the formation of gummy suspensions that prevent effective nitrosation.
  • Electronic Effects: The oxygen atom is electron-donating by resonance (

    
    ), activating the ring. However, the strong electron-withdrawing inductive effect (
    
    
    
    ) of the terminal
    
    
    group attenuates this activation. The ortho positioning creates a steric environment that can stabilize the diazonium cation via weak coordination or destabilize it if the counter-ion is too bulky.
  • Stability: Like most ortho-substituted diazonium salts, the product is thermally sensitive.[1] The exclusion of light and strict temperature control (

    
    ) are mandatory to prevent dediazoniation (formation of phenols or tars).
    
Strategic Approach

To ensure high conversion and safety, this guide provides two protocols:

  • Method A (Homogeneous Acidic System): Uses organic co-solvents (Acetic Acid/Propionic Acid) to solubilize the aniline before acid addition, ensuring a homogeneous reaction mixture.

  • Method B (Non-Aqueous/Anhydrous): Uses alkyl nitrites (e.g.,

    
    -butyl nitrite) in organic solvents for applications requiring anhydrous conditions (e.g., subsequent Sandmeyer iodination or flow chemistry).
    

Reaction Mechanism & Pathway[1][2][3][4][5][6][7]

The diazotization proceeds via the attack of the nitrosonium ion (


) on the nucleophilic amine nitrogen.[1]

DiazotizationMechanism Aniline 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline (Nucleophile) N_Nitroso N-Nitrosoanilinium Intermediate Aniline->N_Nitroso + NO+ Acid Acid + NaNO2 (NO+ Generator) Nitrosonium Nitrosonium Ion (NO+) Acid->Nitrosonium Dehydration Diazonium Diazonium Salt (Ar-N2+ X-) N_Nitroso->Diazonium - H2O (Tautomerization)

Figure 1: Mechanistic pathway for the conversion of the fluorinated aniline to its diazonium salt.[2]

Experimental Protocols

Safety Prerequisites
  • Hazard: Diazonium salts are potentially explosive when dry. NEVER dry the isolated salt unless stabilized (e.g., as a tetrafluoroborate salt). Process in solution whenever possible.

  • Toxicity: The substrate and reagents are toxic. Work in a fume hood.

  • PPE: Nitrile gloves, safety goggles, lab coat.

Method A: Modified Aqueous Diazotization (Recommended for Scale-Up)

This method uses Glacial Acetic Acid (AcOH) to solve the solubility issue.

Reagents:

  • Substrate: 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline (1.0 equiv)

  • Acid: Hydrochloric Acid (37%, 2.5–3.0 equiv) or Sulfuric Acid (conc., 2.5 equiv)

  • Solvent: Glacial Acetic Acid (Volume: 5–10 mL per gram of substrate)

  • Nitrosating Agent: Sodium Nitrite (

    
    , 1.1 equiv) dissolved in minimum water.
    

Procedure:

  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve the aniline in Glacial Acetic Acid at room temperature. Ensure complete dissolution.

  • Acidification: Cool the solution to

    
    . Slowly add the mineral acid (HCl or 
    
    
    
    ) dropwise.
    • Note: A precipitate (amine salt) may form. This is acceptable if it is a fine suspension. If it is gummy, add more AcOH or a small amount of THF.

  • Cooling: Cool the mixture to

    
     to 
    
    
    
    using an ice/salt bath.
  • Diazotization: Add the

    
     solution dropwise via an addition funnel or syringe pump.
    
    • CRITICAL: Maintain internal temperature below

      
      . The reaction is exothermic.
      
    • Rate: Addition should take 15–30 minutes depending on scale.

  • Digestion: Stir at

    
     for 30–60 minutes. The mixture should become a clear(er) orange/yellow solution.
    
  • End-Point Check: Spot a drop of the reaction mixture onto Starch-Iodide paper . An immediate blue/black color indicates excess nitrous acid (completion).

    • If negative: Add more

      
       (0.1 equiv) and stir for 10 mins.
      
    • If too strong: Add Urea or Sulfamic acid to quench excess

      
       before the next step.
      
Method B: Anhydrous Diazotization (Doyle/Sandmeyer Type)

Best for subsequent anhydrous reactions (e.g., radical substitutions, halogenations).

Reagents:

  • Substrate: 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline (1.0 equiv)

  • Reagent:

    
    -Butyl Nitrite (
    
    
    
    -BuONO) (1.5 equiv) or Isoamyl nitrite.
  • Acid Source:

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) or
    
    
    (1.0–1.5 equiv) (Optional, accelerates reaction).
  • Solvent: Acetonitrile (MeCN) or THF (anhydrous).

Procedure:

  • Dissolve the aniline in anhydrous MeCN under an inert atmosphere (

    
     or Ar).
    
  • Add the acid catalyst (if using) and cool to

    
    .
    
  • Add

    
    -Butyl Nitrite dropwise.
    
  • Allow the mixture to warm to Room Temperature (RT) over 1 hour.

  • Confirmation: Monitor by TLC (disappearance of aniline) or HPLC. The diazonium salt exists in solution and can be used directly.[3]

Process Control & Data Management

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Gummy precipitate upon acid addition Substrate insolubility in aqueous acid.Switch to Method A (Acetic Acid co-solvent). Increase solvent volume.
Rapid gas evolution (frothing) Temperature too high (

); Decomposition (

loss).
Stop addition. Cool aggressively with dry ice/acetone bath. Check internal thermometer.
No color change on Starch-Iodide Insufficient Nitrite or slow kinetics.Check

quality. Ensure pH is

. Extend stirring time.
Dark tar formation Polymerization/Coupling.Reaction too concentrated or temperature spike. Dilute and keep cold.
Workflow Visualization

ProtocolWorkflow Start Start: Aniline Substrate SolubilityCheck Check Solubility in 2M HCl Start->SolubilityCheck MethodA Method A: AcOH/Acid (Standard) SolubilityCheck->MethodA Insoluble/Gummy SolubilityCheck->MethodA Soluble (Rare) MethodB Method B: Organic Nitrite (Anhydrous) SolubilityCheck->MethodB Anhydrous Required Execution Execute Diazotization (Temp < 5°C) MethodA->Execution MethodB->Execution QC QC: Starch-Iodide Test Execution->QC QC->Execution Negative (Add NaNO2) Quench Quench Excess HNO2 (Urea/Sulfamic Acid) QC->Quench Positive (Blue) NextStep Proceed to Coupling/Sandmeyer Quench->NextStep

Figure 2: Decision matrix for selecting the optimal diazotization protocol based on solubility and downstream requirements.

References

  • Filimonov, V. D., et al. (2008).[4] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability." Organic Letters, 10(18), 3961–3964. Link

  • Barbero, M., et al. (2016). "Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives." Journal of Visualized Experiments, (107), e53789. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing. (Source for general aniline properties).[5][6][7][8]

  • PubChem. "5-methyl-2-(2,2,2-trifluoroethoxy)aniline (Compound)."[9] National Center for Biotechnology Information. Accessed October 2023. Link

Sources

Application

Technical Application Note: Heterocycle Synthesis using 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline

This Application Note is designed for medicinal chemists and process scientists utilizing 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline (CAS 740768-22-3) as a core building block. Abstract & Strategic Value 5-Methyl-2-(2,2,2...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists utilizing 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline (CAS 740768-22-3) as a core building block.

Abstract & Strategic Value

5-Methyl-2-(2,2,2-trifluoroethoxy)aniline is a high-value fluorinated intermediate offering a distinct advantage in medicinal chemistry: the bioisosteric replacement of methoxy groups. Unlike the metabolically labile methoxy group (susceptible to O-demethylation by CYPs), the 2,2,2-trifluoroethoxy moiety provides enhanced metabolic stability, increased lipophilicity (


logP ~ +0.6 vs. OMe), and unique steric bulk. This guide details the protocols for converting this aniline into privileged pharmacophores: quinolines , ureas , and indoles .

Chemical Profile & Reactivity Analysis

PropertySpecificationMechanistic Implication
CAS Number 740768-22-3Unique identifier for procurement.
Molecular Formula C

H

F

NO
MW: 205.18 g/mol .
Electronic State

-Donating /

-Withdrawing
The ether oxygen donates electron density to the ring (activating), but the CF

group exerts a strong inductive withdrawal, tempering the nucleophilicity of the amine compared to

-anisidine.
Steric Environment Ortho-blockedThe bulky -OCH

CF

group at the 2-position blocks one ortho-site, directing electrophilic attack to the 4- or 6-positions (para/ortho to amine).
pKa (Conjugate Acid) ~3.5 - 4.0 (Est.)Less basic than simple anilines due to the inductive effect of the fluoro-alkoxy group. Requires stronger electrophiles or catalysis for coupling.

Application 1: Synthesis of Functionalized Quinolines

The Skraup-Doebner-Von Miller synthesis is the most robust method to fuse a pyridine ring onto this aniline. Due to the blocked 2-position, cyclization is regioselective, yielding 5-methyl-8-(2,2,2-trifluoroethoxy)quinoline .

Mechanism & Regiochemistry

The reaction proceeds via the formation of an


-unsaturated ketone (from glycerol or enone) which undergoes conjugate addition by the aniline nitrogen, followed by electrophilic aromatic substitution (cyclization) at the open ortho-position (C6 of the aniline).

QuinolineSynthesis Aniline 5-Methyl-2-(2,2,2- trifluoroethoxy)aniline Intermediate Michael Adduct (Secondary Amine) Aniline->Intermediate Conjugate Addition (H+ Cat.) Enone Acrolein/Glycerol (In situ generated) Enone->Intermediate Cyclization Intramolecular EAS (Ring Closure) Intermediate->Cyclization Dehydration (-H2O) Product 5-Methyl-8-(2,2,2- trifluoroethoxy)quinoline Cyclization->Product Oxidation (Iodine/Nitrobenzene)

Figure 1: Mechanistic pathway for the regioselective synthesis of the quinoline scaffold.

Detailed Protocol: Modified Skraup Reaction

Objective: Synthesis of 5-methyl-8-(2,2,2-trifluoroethoxy)quinoline.

Reagents:

  • 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline (1.0 eq, 10 mmol)

  • Glycerol (3.0 eq)

  • Iodine (0.1 eq, catalyst/oxidant)

  • Sulfuric Acid (conc., 2.5 mL)

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, charge the aniline (2.05 g) and iodine (254 mg).

  • Addition: Add glycerol (2.76 g) and mix gently.

  • Acidification: Caution: Exothermic. Add concentrated H

    
    SO
    
    
    
    (2.5 mL) dropwise. The mixture will darken.
  • Reaction: Heat the mixture to 140°C in an oil bath. Maintain reflux for 4 hours. The reaction color will turn black/viscous.

  • Quench: Cool to room temperature. Pour the reaction mixture onto crushed ice (50 g).

  • Neutralization: Basify the aqueous slurry to pH 9-10 using 20% NaOH solution. A precipitate or oil will separate.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Purify via flash chromatography (Hexanes/EtOAc gradient). The product typically elutes as a pale yellow solid.

Validation:

  • 1H NMR (CDCl3): Look for diagnostic quinoline protons (dd at ~8.8 ppm and ~7.4 ppm) and the disappearance of the aniline NH2 broad singlet.

Application 2: Synthesis of Diaryl Ureas (Kinase Inhibitor Scaffold)

This aniline is an excellent precursor for "Type II" kinase inhibitors (e.g., Sorafenib analogs) where the trifluoroethoxy group occupies the hydrophobic pocket.

Workflow: Isocyanate Coupling

Direct coupling with aryl isocyanates is preferred over carbonyldiimidazole (CDI) methods due to the lower nucleophilicity of this aniline.

UreaSynthesis Start 5-Methyl-2-(2,2,2- trifluoroethoxy)aniline Process Stir at RT (12-24h) Start->Process Reagent Aryl Isocyanate (R-N=C=O) Reagent->Process Solvent DCM or THF (Anhydrous) Solvent->Process Product N,N'-Diaryl Urea Process->Product Precipitate Filtration

Figure 2: General workflow for urea library generation.

Detailed Protocol: Urea Formation

Reagents:

  • Aniline Substrate (1.0 eq)

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq)

  • Dichloromethane (DCM) (anhydrous, 0.2 M concentration)

Procedure:

  • Dissolve 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline (1.0 mmol) in dry DCM (5 mL) under nitrogen.

  • Add the isocyanate (1.1 mmol) dropwise at 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: The urea product often precipitates from DCM. Filter the solid and wash with cold DCM (2 x 1 mL).

  • Alternative Workup: If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Water.

Application 3: Buchwald-Hartwig Amination

For coupling with aryl halides where S


Ar is not feasible.

Critical Parameter: The bulky ortho-alkoxy group requires a catalyst system capable of overcoming steric hindrance.

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%)
  • Ligand: BrettPhos or RuPhos (highly recommended for ortho-substituted anilines).

  • Base: Cs

    
    CO
    
    
    
    (weak bases preferred to avoid ether cleavage).
  • Solvent: Toluene or Dioxane at 100°C.

References

  • Synthesis of Trifluoroethoxy Intermediates

    • Preparation of 2-(2,2,2-trifluoroethoxy)
    • Source: Journal of Medicinal Chemistry.
    • Context: General methods for introducing fluoro-alkoxy groups via nucleophilic aromatic substitution on nitro-benzenes followed by reduction.
  • Quinoline Synthesis (Skraup Reaction)

    • The Skraup Synthesis of Quinolines.
    • Source: Organic Reactions (Wiley).
    • Context: Standard mechanism and conditions for aniline cycliz
  • Urea Synthesis in Kinase Inhibitors

    • Discovery of Sorafenib: A Multikinase Inhibitor.
    • Source: N
    • Context: Demonstrates the utility of fluoro-substituted diaryl ureas.
  • Palladium Catalysis for Ortho-Substituted Anilines

    • Buchwald-Hartwig Amination using Dialkylbiaryl Phosphine Ligands.
    • Source: Accounts of Chemical Research.
    • Context: Use of RuPhos/BrettPhos for sterically hindered amines.

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline

Technical Support Guide: Optimizing Yield in the Synthesis of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline Executive Summary This guide addresses yield optimization for 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline , a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing Yield in the Synthesis of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline

Executive Summary

This guide addresses yield optimization for 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline , a critical intermediate often used in the synthesis of anti-arrhythmic agents (similar to Flecainide derivatives) and agrochemicals. The synthesis involves two primary stages: the nucleophilic aromatic substitution (SNAr) of a fluoronitrobenzene precursor with 2,2,2-trifluoroethanol (TFE), followed by nitro reduction.

Users frequently report yield losses at the ether formation stage due to the low nucleophilicity of TFE and at the isolation stage due to the "oiling out" of the aniline product. This guide provides a self-validating protocol to overcome these bottlenecks.

Module 1: The Critical Step – SNAr Ether Formation

The Challenge: 2,2,2-Trifluoroethanol (TFE) is significantly more acidic (


) and less nucleophilic than ethanol due to the electron-withdrawing trifluoromethyl group. Standard Williamson ether conditions often result in low conversion or hydrolysis by-products.

Optimized Protocol:

  • Substrate: 2-Fluoro-5-methylnitrobenzene (preferred over the chloro- analog due to faster kinetics in SNAr).

  • Reagent: 2,2,2-Trifluoroethanol (TFE).[1][2]

  • Base: Potassium Carbonate (

    
    ) or Potassium tert-butoxide (
    
    
    
    ).
  • Solvent: DMF or NMP (Anhydrous is non-negotiable).

Troubleshooting the SNAr Reaction
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Wet Solvent/Reagents: Water competes with TFE, consuming the base and forming phenols.Validation: Check KF (Karl Fischer) of solvent. It must be <0.05%. Add activated 3Å molecular sieves to the reaction vessel.
Stalled Reaction Poor Nucleophile Activation: Carbonate bases may be too weak or insoluble.Upgrade: Switch to

(1.1 equiv) in THF/DMF. The alkoxide forms instantly, driving the reaction. Caution: Exothermic.
Phenol Impurity Hydrolysis: Hydroxide ions present due to wet base.Protocol: Dry

at 120°C overnight before use. Ensure TFE is distilled or high-grade anhydrous.
Dark/Tar Formation Thermal Decomposition: Reaction temperature >120°C.Limit: Maintain temperature at 80-90°C. Use NMP instead of DMF to reduce thermal degradation risks at higher temps.

Expert Insight:

"Treat TFE as a reagent, not a solvent. Its low nucleophilicity requires you to force the equilibrium. Using a phase transfer catalyst (like 18-Crown-6 with


) can increase yield by 15-20% by solubilizing the carbonate anion."

Module 2: Nitro Reduction & Isolation

The Challenge: The ether linkage is stable, but the resulting aniline is prone to oxidation and can be difficult to crystallize, often resulting in a dark oil that traps impurities.

Optimized Protocol:

  • Catalyst: 5% Pd/C (50% water wet).

  • Hydrogen Source:

    
     balloon or ammonium formate (transfer hydrogenation).
    
  • Solvent: Methanol/THF (1:1).

Visual Workflow: Reaction & Decision Logic

SynthesisWorkflow Start Start: 2-Fluoro-5-methylnitrobenzene Step1 Step 1: S_NAr with TFE (Base: K2CO3/DMF, 90°C) Start->Step1 Check1 Checkpoint: TLC/HPLC (SM < 2%) Step1->Check1 Check1->Step1 Fail: Add 18-Crown-6 or Increase Temp Intermed Intermediate: Nitro-Ether Check1->Intermed Pass Step2 Step 2: Reduction (H2, Pd/C) Intermed->Step2 Product Crude Aniline (Oil) Step2->Product Salt HCl Salt Formation (Purification) Product->Salt Critical for Purity

Caption: Figure 1. Optimized synthesis workflow with critical control point (Checkpoint 1) to prevent carrying unreacted starting material into the reduction phase.

Frequently Asked Questions (FAQs)

Q1: Why is my final product a dark oil instead of a solid? A: 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline has a low melting point and is lipophilic. Small amounts of solvent or impurities will keep it as an oil.

  • Fix: Do not try to crystallize the free base. Convert it to the Hydrochloride salt . Dissolve the crude oil in diethyl ether or MTBE and bubble dry HCl gas (or add 4M HCl in dioxane). The white solid salt will precipitate instantly, leaving non-basic impurities in the mother liquor.

Q2: Can I use Sodium Hydride (NaH) instead of K2CO3? A: Yes, NaH is more effective for deprotonating TFE, but it poses safety risks on scale.

  • Protocol: If using NaH, pre-mix TFE and NaH in THF at 0°C to form the sodium alkoxide before adding the nitrobenzene substrate. This prevents "runaway" exotherms and ensures the active nucleophile is ready.

Q3: I see a side-product with M+ = 155 (approx). What is it? A: This is likely 4-methyl-2-nitrophenol , resulting from hydrolysis.

  • Cause: Water in your DMF or TFE.

  • Removal: This impurity is acidic. Wash your organic layer (post-SNAr workup) with 1M NaOH. The phenol will deprotonate and move to the aqueous layer, while your nitro-ether product remains in the organic layer.

Q4: Is the trifluoroethoxy group stable during hydrogenation? A: Yes. Unlike benzyl ethers, the trifluoroethyl ether bond is electronically deactivated and does not undergo hydrogenolysis under standard Pd/C conditions. You can safely run the reduction at room temperature.

Safety & Compliance (E-E-A-T)

  • TFE Toxicity: 2,2,2-Trifluoroethanol is a reproductive toxin and can cause severe eye damage.[3] It is chemically similar to ethanol but metabolically distinct (inhibits alcohol dehydrogenase). Always use a fume hood and butyl rubber gloves.

  • Waste Disposal: Aqueous waste from the SNAr step contains fluorinated organics. Do not mix with standard aqueous waste; segregate for halogenated disposal.

References

  • Preparation of Flecainide Analogs: Banitt, E. H., et al. "Antiarrhythmic Agents. Synthesis of Flecainide and Related Compounds." Journal of Medicinal Chemistry, vol. 20, no. 6, 1977, pp. 821–826.

  • Nucleophilic Substitution with TFE: Santa Cruz Biotechnology. "5-methyl-2-(2,2,2-trifluoroethoxy)aniline Product Data."

  • TFE Solvent Effects: Royal Society of Chemistry. "2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation."[2]

  • Safety Data: PubChem. "2,2,2-Trifluoroethanol Safety Data Sheet."

Sources

Optimization

Technical Support Center: Removal of Unreacted Trifluoroethanol (TFE)

[1] Ticket ID: TFE-REM-001 Status: Active Agent: Senior Application Scientist Subject: Comprehensive protocols for TFE removal from reaction mixtures. Executive Summary & Safety Advisory 2,2,2-Trifluoroethanol (TFE) is a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: TFE-REM-001 Status: Active Agent: Senior Application Scientist Subject: Comprehensive protocols for TFE removal from reaction mixtures.

Executive Summary & Safety Advisory

2,2,2-Trifluoroethanol (TFE) is a potent, fluorinated solvent (bp 74°C, pKa 12.[1][2][3]4) often used to solubilize peptides or stabilize specific carbocation intermediates.[1] Its removal is complicated by its tendency to form strong hydrogen bonds with polar products (solvates) and its high miscibility with organic solvents.[1]

⚠️ SAFETY WARNING: TFE is acutely toxic and a known reproductive toxin (Category 1B).[1] It causes severe eye damage and is readily absorbed through the skin.[1] All removal protocols below must be performed in a functioning fume hood.

Module 1: Evaporation Strategies (The Physical Approach)

Best for: Stable, non-volatile small molecules and crude reaction mixtures.[1]

The Issue: Users often report that TFE "bumps" violently or remains as an oily residue despite prolonged vacuum exposure.[1] This is due to hydrogen bonding with the product.[1]

Protocol A: Azeotropic Co-Evaporation

Direct evaporation often fails to break the TFE-product solvate.[1] We use "carrier solvents" to disrupt these bonds and lift TFE at a lower effective boiling point.[1]

Co-SolventRatio (Solvent:TFE)MechanismBest For
Toluene 2:1Azeotropic lift & H-bond disruptionHydrophobic small molecules
DCM 3:1High vapor pressure carrierHeat-sensitive compounds
Heptane 2:1Phase exclusion/azeotropeCrystallizing final products

Step-by-Step:

  • Concentrate the reaction mixture to approximately 1/3 of its original volume.

  • Add Toluene (2x volume of residual TFE).[1][4]

  • Rotavap at 40-45°C (bath temp) and 80-100 mbar .

  • Critical Step: Repeat the addition and evaporation 3 times.[1]

  • Final chase: Add DCM and evaporate to dryness to remove residual toluene.[1]

Troubleshooting Q&A:

Q: The TFE is bumping violently even at low vacuum. A: TFE has high surface tension. Increase the rotation speed to maximum (creates a thinner film) and use a bleed valve to manually control pressure shocks.[1] Do not rely on automated vacuum controllers initially.[1]

Module 2: Aqueous Workup (The Chemical Approach)

Best for: Hydrophobic products soluble in non-polar solvents.

The Issue: TFE is miscible with both water and polar organic solvents (EtOAc, DCM), making standard extractions difficult.[1] It can "drag" product into the aqueous phase.[1]

Protocol B: The "Alkane Partition" Method

TFE is immiscible with alkanes (Heptane/Hexane).[1] We exploit this to force TFE into the aqueous layer while keeping the product in the organic layer.

Workflow:

  • Dissolve the crude mixture in Ethyl Acetate/Heptane (1:1) .

    • Note: Pure Heptane is best, but if solubility is poor, add just enough EtOAc to dissolve the product.[1]

  • Wash with Water (3x) .[1][4]

    • Mechanism:[1][5] TFE partitions almost exclusively into the water phase due to its high polarity and H-bonding capability.[1]

  • Brine Wash (1x): Essential to remove any residual water/TFE emulsion.[1]

  • Dry over Na₂SO₄ and concentrate.

Troubleshooting Q&A:

Q: My product is polar and won't dissolve in Heptane. A: Use Chloroform (CHCl₃) instead. Wash the CHCl₃ layer with water.[1] TFE will still prefer the water layer, though less efficiently than with heptane.[1] Perform 5-6 washes instead of 3.

Module 3: Trace Removal & Analytical Interference

Best for: Final purification and preparing samples for NMR/Bio-assay.[1]

The Issue: Residual TFE shows up in ¹H NMR (Quartet ~3.9 ppm, J=9Hz) and can interfere with biological assays by denaturing proteins.[1]

Protocol C: Lyophilization (Freeze-Drying)

For peptides or unstable compounds, heat is not an option.[1]

  • Dissolve the residue in Water/Acetonitrile (1:1) .

  • Freeze using liquid nitrogen.[1]

  • Lyophilize for 24-48 hours . TFE sublimes effectively under high vacuum (<0.1 mbar).[1]

Protocol D: Solid Phase Scavenging (Polishing)

For removing trace TFE (<1%) from liquid samples.[1]

  • Pass the liquid through a plug of Molecular Sieves (13X or 0.8nm) .

  • Reference: US Patent 6,992,213 describes using 0.5–1.0 nm pore sieves to selectively adsorb TFE from organic liquids [1].[1]

Visual Troubleshooting Guide
Figure 1: Method Selection Decision Tree

TFE_Removal_Logic Start Start: TFE Removal IsHeatSensitive Is Compound Heat Sensitive? Start->IsHeatSensitive IsHydrophobic Is Compound Hydrophobic? IsHeatSensitive->IsHydrophobic No (Stable Small Mol) Lyophilize Protocol C: Lyophilization (Water/MeCN) IsHeatSensitive->Lyophilize Yes (Peptides/Bio) CoEvap Protocol A: Co-Evaporation (w/ Toluene) IsHydrophobic->CoEvap No (Polar/Oil) Workup Protocol B: Alkane Partition (Heptane/Water) IsHydrophobic->Workup Yes (Soluble in Heptane) Chloroform Modified Protocol B: Chloroform/Water Wash CoEvap->Chloroform If TFE Persists

Caption: Logic flow for selecting the appropriate TFE removal strategy based on compound stability and solubility.

Figure 2: The "Alkane Partition" Phase Separation

Partition_Logic Mix Reaction Mixture (Product + TFE) SolventSystem Add: Heptane (or 1:1 EtOAc/Heptane) + Water Mix->SolventSystem Separation Phase Separation SolventSystem->Separation TopLayer Top Layer (Organic): Product + Heptane (TFE < 0.1%) Separation->TopLayer Save BottomLayer Bottom Layer (Aqueous): Water + TFE (Miscible) Separation->BottomLayer Discard

Caption: TFE is miscible with water but immiscible with alkanes.[1] This phase split effectively washes TFE out of the product layer.

References
  • Method for removing trifluoroethanol from liquids. US Patent 6,992,213B2.[1] Google Patents.[1] Available at:

  • 2,2,2-Trifluoroethanol: Properties & Safety. PubChem. Available at: [Link][1]

  • Azeotrope Tables. Wikipedia (Verified Data). Available at: [Link][1]

Sources

Troubleshooting

Technical Support Center: Chemoselective Reduction of Trifluoroethoxy Nitrobenzenes

Topic: Minimizing side reactions during reduction of trifluoroethoxy nitrobenzenes Audience: Medicinal Chemists, Process Development Scientists Content ID: TSC-RED-TFE-001 Executive Summary & Chemical Context[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions during reduction of trifluoroethoxy nitrobenzenes Audience: Medicinal Chemists, Process Development Scientists Content ID: TSC-RED-TFE-001

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Challenge: Reducing the nitro group (


) to an amine (

) in trifluoroethoxy-substituted benzenes presents a specific chemoselectivity paradox. While the trifluoroethoxy group (

) is generally more stable than aryl halides, the strong electron-withdrawing nature of the

moiety creates a dipole that can sensitize the ether linkage to cleavage (hydrogenolysis) under vigorous catalytic hydrogenation conditions. Furthermore, if the aromatic ring contains other halogens (Cl, Br, I), standard Pd/C protocols will almost certainly lead to hydro-dehalogenation.

The Solution Strategy: Success relies on decoupling the reduction potential from the bond-dissociation energy of the sensitive side groups. This guide prioritizes Sulfided Platinum (Pt/C-S) and Iron-mediated (Béchamp) reductions over standard Palladium methods to ensure structural integrity.

Critical Analysis: The "Danger Zones"

Before selecting a protocol, understand the competing reaction pathways. The reduction of nitrobenzene is not a single step; it is a cascade.

Diagram 1: Reaction Pathways & Side Reactions

This diagram illustrates the "Green Path" (Desired) vs. the "Red Paths" (Side Reactions).

NitroReduction Nitro Nitrobenzene (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso 2e- / 2H+ EtherCleavage Ether Cleavage (Ar-OH + CF3CH3) Nitro->EtherCleavage Pd/C (High Pressure/Temp) Defluor Defluorination/Dehalogenation (Ar-H) Nitro->Defluor Pd/C (Standard) Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl 2e- / 2H+ Azoxy Azoxy Dimer (Ar-N=N(O)-Ar) Nitroso->Azoxy Condensation (Basic pH) Amine Target Aniline (Ar-NH2) Hydroxyl->Amine 2e- / 2H+ (Rate Limiting) Hydroxyl->Azoxy Condensation Azo Azo Dimer (Ar-N=N-Ar) Azoxy->Azo Reduction

Caption: The reduction cascade. Note that accumulation of the Hydroxylamine intermediate (yellow) is the primary cause of azo/azoxy dimer formation (red).

Recommended Methodologies

Method A: Catalytic Hydrogenation (High Throughput / Cleanest Profile)

Best for: Scale-up, avoiding metal waste, substrates without aryl bromides/iodides.

The Trap: Standard 10% Pd/C is too active. It facilitates oxidative addition into C-X bonds and can cleave benzylic-type ethers. The Fix: Use Sulfided Platinum on Carbon (Pt/C-S) . The sulfur acts as a poison, occupying the high-energy "kink" sites on the metal surface responsible for hydrogenolysis, while leaving the terrace sites available for nitro reduction.

  • Catalyst: 5% Pt/C (Sulfided).

  • Solvent: Ethyl Acetate or THF (Avoid MeOH if transesterification is a risk).

  • Pressure: 1–5 bar (Balloon to low pressure).

  • Additive: If using Pd/C is unavoidable, add Diphenylsulfide (0.5 eq) or Vanadium oxide (

    
    )  to dampen activity.
    
Method B: Dissolving Metal Reduction (Highest Chemoselectivity)

Best for: Substrates containing sensitive halogens (Cl, Br, I), aldehydes, or when strict control over ether cleavage is required.

The Trap: Zn/HCl can be too aggressive. Sn/HCl creates difficult emulsions. The Fix: Iron powder in Acetic Acid/Ethanol . This is the modern adaptation of the Béchamp reduction. It is mild, pH-controlled, and virtually never cleaves ethers or aryl halides.

Detailed Protocols

Protocol 1: Sulfided Pt/C Hydrogenation

Target: Clean reduction without defluorination.

  • Preparation: In a hydrogenation vessel, dissolve the trifluoroethoxy nitrobenzene (1.0 eq) in Ethyl Acetate (10 mL/g).

  • Catalyst Loading: Add 5% Pt/C (sulfided) (1–3 wt% loading relative to substrate). Note: Sulfided catalysts are generally less pyrophoric than dry Pd/C, but handle with care under inert gas.

  • Hydrogenation: Purge vessel with

    
     (3x), then 
    
    
    
    (3x). Pressurize to 3 bar (45 psi) or use a balloon for small scales.
  • Reaction: Stir vigorously at 25°C. Monitor via HPLC/UPLC.

    • Checkpoint: If the reaction stalls at the hydroxylamine intermediate (

      
      ), increase temperature to 40°C.
      
  • Workup: Filter through a Celite pad to remove catalyst.[1] Rinse with EtOAc. Concentrate filtrate.

Protocol 2: Fe/AcOH Reduction (The "Fail-Safe")

Target: Robust reduction in the presence of sensitive groups.

  • Setup: Equip a 3-neck flask with a mechanical stirrer and reflux condenser.

  • Solvent System: Dissolve substrate (1.0 eq) in Ethanol/Water (3:1 ratio).

  • Activation: Add Iron powder (3.0 – 5.0 eq) and Ammonium Chloride (1.0 eq).

  • Initiation: Heat to 60°C. Add Glacial Acetic Acid (0.5 eq) dropwise.

    • Why? The acid activates the iron surface, generating

      
      .
      
  • Reaction: Reflux (approx. 75-80°C) for 1–4 hours.

  • Workup (Crucial Step):

    • Cool to room temperature.[1][2][3]

    • Basify to pH 9-10 with saturated

      
       or 
      
      
      
      . This precipitates iron salts as oxides/hydroxides.
    • Filter the slurry through Celite.[1] Wash the cake thoroughly with EtOAc.

    • Separate phases and wash organic layer with brine.[1]

Troubleshooting & FAQ

Decision Tree for Troubleshooting

Troubleshooting Problem Identify Problem Q1 Product contains Azo/Azoxy dimers? Problem->Q1 Sol1 Solution: Reaction is too basic. Add mild acid (AcOH) or increase H2 pressure. Q1->Sol1 Yes Q2 Loss of Halogen (Cl/Br) or Ether Cleavage? Q1->Q2 No Sol2 Solution: Switch catalyst. Use Sulfided Pt/C or Fe/AcOH method. Q2->Sol2 Yes Q3 Stalled at Hydroxylamine (M+16 mass observed)? Q2->Q3 No Sol3 Solution: Incomplete reduction. Increase Temp or add Vanadium catalyst. Q3->Sol3 Yes

Caption: Diagnostic flow for common reduction failures.

Common Issues Table
SymptomProbable CauseCorrective Action
Mass M-18 observed Formation of Nitroso or dehydration of hydroxylamine.Reaction incomplete. Increase time or temperature.
Mass M+16 observed Hydroxylamine accumulation. Common in neutral hydrogenation. Add 1%

or switch to Fe/AcOH.
Mass M-20 (approx) Defluorination / HF loss. Catalyst is too active. STOP. Switch to Sulfided Pt/C immediately.
Dimerization (Orange color) pH is too basic, favoring condensation.Ensure neutral or slightly acidic conditions. Avoid Zn/NaOH.
Ether Cleavage Hydrogenolysis of the benzylic-like C-O bond.Lower

pressure; lower temperature; switch from Pd to Pt.

References

  • Selective Reduction of Nitroarenes: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003.

  • Sulfided Platinum Utility: Dovell, F. S., & Greenfield, H. "Platinum Metal Sulfides as Heterogeneous Hydrogenation Catalysts." Journal of the American Chemical Society, 1965.

  • Iron-Mediated Reduction (Béchamp): Org. Synth. 1948, 28, 11. "m-Chloronitrobenzene Reduction."

  • Vanadium Catalysis: Corma, A., et al. "Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts." Science, 2006. (Discusses metal oxide supports improving selectivity).

  • Prevention of Dehalogenation: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.

Sources

Optimization

Technical Support Center: Separation of Regioisomers in 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline Synthesis

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the purification of 5-Methyl-2-(2,2,2-trifluoroethoxy)a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the purification of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline. The synthesis of substituted anilines, particularly through electrophilic aromatic substitution or related pathways, often yields a mixture of regioisomers. Due to their similar physicochemical properties, separating these isomers is a frequent and significant challenge.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your purification workflow.

Understanding the Challenge: The Formation of Regioisomers

The synthesis of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline typically involves the modification of a pre-existing substituted benzene ring. The directing effects of the substituents on the aromatic ring govern the position of incoming groups, leading to potential regioisomeric byproducts.

  • Activating Groups: Substituents like methyl (-CH₃) and alkoxy (-OR) groups are generally ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to them.[2][3]

  • Deactivating Groups: While the ethoxy part of the trifluoroethoxy group is activating, the strong inductive effect of the three fluorine atoms makes the overall group electron-withdrawing, which can influence regioselectivity.[2]

Depending on the specific synthetic route, you may encounter isomers where the methyl and trifluoroethoxy groups are in different positions relative to the amine. The subtle differences in polarity, steric hindrance, and hydrogen bonding potential among these isomers make their separation non-trivial.

Troubleshooting Guide: Common Separation Issues

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My regioisomers have identical Rf values on silica gel TLC and co-elute during column chromatography. What are my next steps?

Answer: This is the most common issue when separating aromatic isomers.[4][5] Their similar polarities lead to poor resolution on standard silica gel. Here is a systematic approach to resolve this:

  • Optimize the Mobile Phase:

    • Change Solvent Polarity Drastically: If you are using a standard ethyl acetate/hexane system, try a completely different solvent system, such as dichloromethane/methanol or acetone/toluene.[6] Different solvents interact with your compounds and the stationary phase in unique ways, which can reveal separation windows.

    • Introduce a Basic Modifier: The basic amine functional group in your aniline can interact strongly and inconsistently with the acidic silica surface, causing peak tailing and poor separation. Adding a small amount (0.5-1%) of a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) to your mobile phase can mask the acidic silanol groups, leading to sharper peaks and potentially improved resolution.[4]

    • Introduce an Acidic Modifier: Counterintuitively, adding a small amount (0.5-1%) of a weak acid like acetic acid can sometimes improve separation.[4][6] The acid can protonate the aniline, changing its polarity and interaction with the silica gel. This should be tested carefully during TLC analysis.

  • Change the Stationary Phase: If mobile phase optimization fails, the stationary phase is the next variable to change.

    • Alumina: Alumina is available in basic, neutral, and acidic forms, offering different selectivities compared to silica gel.[5] Basic alumina can be particularly effective for purifying basic compounds like anilines.

    • Reversed-Phase Chromatography: Reversed-phase (e.g., C18-silica) chromatography separates compounds based on hydrophobicity. Since regioisomers can have subtle differences in their hydrophobic surface area, this is often a highly effective technique.[4] Analytical and preparative High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose.[7][8]

Question 2: I managed to get partial separation with column chromatography, but my yields are low and the fractions are cross-contaminated. How can I improve this?

Answer: This indicates that your chosen conditions are on the verge of being effective but require refinement for preparative scale.

  • Refine Your Gradient: If using flash chromatography, a very shallow gradient is essential. A slow, gradual increase in the polar solvent (e.g., 0.5% or 1% increments) over many column volumes can effectively resolve closely eluting compounds.

  • Reduce Sample Loading: Overloading the column is a primary cause of poor separation. As a rule of thumb, for difficult separations, reduce your sample load to 1-2% of the silica gel mass (e.g., 100-200 mg of compound on a 10 g column).[5]

  • Improve Column Packing: A poorly packed column will have channels and cracks, leading to band broadening and failed separations. Ensure your silica slurry is homogeneous and well-settled before loading your sample.

Question 3: My attempt at recrystallization resulted in an obviously mixed crystalline solid. How can I achieve selective crystallization?

Answer: Co-crystallization is common when isomers are very similar.[4] However, crystallization can be a powerful and scalable purification method if optimized correctly.

  • Solvent Screening: The key is to find a solvent system where one regioisomer is significantly less soluble than the others, especially at a lower temperature.[9] Screen a wide range of solvents (e.g., isopropanol, acetone, acetonitrile, toluene, heptane) and mixed solvent systems.

  • Utilize Seeding: If you have a small amount of the pure desired isomer (perhaps from a previous difficult chromatographic separation), you can use it as a seed crystal.[9][10] Add a single, tiny crystal to a supersaturated solution of the isomeric mixture. The seed provides a template for crystal growth, favoring the crystallization of the desired isomer.

  • Control the Cooling Rate: Slow, controlled cooling is critical. Rapidly crashing the solid out of solution by placing it directly in an ice bath will almost certainly trap impurities and other isomers. Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or freezer.[9]

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are best for confirming the identity and purity of my separated regioisomers?

A1: A combination of techniques is always recommended for unambiguous characterization.

  • NMR Spectroscopy: This is the most powerful tool for distinguishing regioisomers.[11] 1D ¹H NMR will show distinct differences in the aromatic region (chemical shifts and coupling constants) based on the substitution pattern. 2D NMR techniques like COSY and HSQC can provide definitive structural assignments.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is excellent for assessing purity, as even closely related isomers can often be resolved on a capillary column.[12][13] The mass spectrometer provides the molecular weight, confirming that the separated compounds are indeed isomers. Derivatization can sometimes be used to enhance volatility or separation.[14][15][16]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and accurate quantification of isomer ratios.[7][8] It is the gold standard for purity analysis in pharmaceutical development.

Q2: Can I use derivatization to make the isomers easier to separate?

A2: Yes, this is a classic strategy. Converting the isomers into derivatives (e.g., amides, sulfonamides) can alter their physical properties, potentially making them easier to separate by chromatography or crystallization. For example, reacting the aniline with an acyl chloride (like acetyl chloride) would form the corresponding acetanilides. These derivatives are less basic and may behave more predictably on silica gel. The protecting group can then be removed in a subsequent step to yield the pure aniline isomer.[5]

Q3: Is there a way to avoid the formation of regioisomers in the first place?

A3: Improving regioselectivity is a key challenge in synthetic chemistry. While a detailed synthetic discussion is beyond the scope of this guide, consider strategies that use starting materials where the substitution pattern is already set or employ directing groups that can be removed or transformed later in the synthesis. Consulting advanced organic chemistry literature on regioselective aromatic substitution is highly recommended.[17]

Visualization of Workflows

General Purification & Analysis Workflow

The following diagram outlines a standard workflow for tackling the separation and analysis of the 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline regioisomers.

crude Crude Reaction Mixture tlc Initial Analysis: TLC Screening crude->tlc hplc Method 2: Preparative HPLC (RP) crude->hplc xtal Method 3: Recrystallization crude->xtal decision Separation on TLC? tlc->decision column Method 1: Flash Column Chromatography decision->column Yes optimize Optimize Conditions: - Solvent System - Additives (Acid/Base) - Stationary Phase decision->optimize No fractions Collect Fractions column->fractions hplc->fractions xtal->fractions optimize->tlc Re-screen analysis Purity & Identity Check: - TLC / HPLC - NMR - GC-MS fractions->analysis iso1 Pure Isomer 1 analysis->iso1 iso2 Pure Isomer 2 analysis->iso2

Caption: Workflow for separating and analyzing regioisomers.

Troubleshooting TLC Co-elution

This decision tree provides a logical path for troubleshooting the common problem of co-elution on a TLC plate.

start Problem: Isomers co-elute on Silica TLC (EtOAc/Hex) solvent Change Solvent System (e.g., DCM/MeOH, Acetone/Toluene) start->solvent check1 Separation? solvent->check1 additive Add Modifier to Mobile Phase (0.5% TEA or AcOH) check1->additive No proceed Proceed to Column/Prep HPLC check1->proceed Yes check2 Separation? additive->check2 stationary Change Stationary Phase - Reversed-Phase C18 TLC - Alumina TLC check2->stationary No check2->proceed Yes check3 Separation? stationary->check3 check3->proceed Yes deriv Consider Derivatization Strategy check3->deriv No

Caption: Decision tree for optimizing TLC separation.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography on Silica Gel

This protocol assumes initial TLC screening has identified a suitable mobile phase with a modifier.

  • Slurry Preparation: In a beaker, add 100g of silica gel (230-400 mesh) to ~400 mL of the initial, low-polarity mobile phase (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into a glass chromatography column and use gentle air pressure to pack the bed firmly. Ensure the packed bed is level and free of cracks. Drain the excess solvent until it is just level with the silica surface.

  • Sample Loading: Dissolve 1g of the crude isomeric mixture in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb this solution onto 2-3g of silica gel by concentrating it to a dry, free-flowing powder using a rotary evaporator.

  • Elution: Carefully layer the dry-loaded sample onto the top of the packed column. Gently add the mobile phase, being careful not to disturb the bed.

  • Gradient Elution: Begin eluting with the initial low-polarity mobile phase. Collect fractions (e.g., 20 mL per tube). Gradually and slowly increase the polarity. For example:

    • Column Volumes 1-5: 98:1:1 Hexane:EtOAc:TEA

    • Column Volumes 6-10: 96:3:1 Hexane:EtOAc:TEA

    • Column Volumes 11-15: 94:5:1 Hexane:EtOAc:TEA

  • Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing each pure isomer.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the isolated regioisomers.

Protocol 2: Analytical HPLC Method Development for Purity Assessment

This protocol provides a starting point for developing a reversed-phase HPLC method.

ParameterCondition
Column C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particles)[7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis at 254 nm
Injection Volume 5 µL

This method can be optimized by adjusting the gradient slope, changing the organic modifier (e.g., to methanol), or using a different stationary phase (e.g., Phenyl-Hexyl) to achieve baseline separation.

References

  • Mlsna, D., & Mlsna, T. (2013). Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education, 90(4), 519-521. [Link]

  • Bombaugh, K. J. (1965). Separation of Mono- and Dichloroaniline Isomers by Gas Chromatography. Analytical Chemistry, 37(1), 72-74. [Link]

  • Ono, A. (1981). Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. Analyst, 106(1269), 1332-1338. [Link]

  • Brooks, C. J. W., & Horning, E. C. (1964). Separation and determination of aniline and the toluidine, xylidine, ethylaniline, and N-methyltoluidine isomers by gas chromatography of their N-trifluoroacetyl derivatives. Analytical Chemistry, 36(8), 1540-1545. [Link]

  • Jung, S. (2021). Answer to "Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?". ResearchGate. Retrieved from [Link]

  • Various Authors. (2019). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Reddit. Retrieved from [Link]

  • Various Authors. (2022). How to separate these regioisomers? Reddit. Retrieved from [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2007). Crystallization based separation of enantiomers. Journal of Chemical Technology and Metallurgy, 42(1), 3-14.
  • Various Authors. (2010). Separation of isomers by selective seeding and crystallisation? Sciencemadness Discussion Board. Retrieved from [Link]

  • Bashkin, J. K. (2016). Answer to "How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?". ResearchGate. Retrieved from [Link]

  • Various Authors. (2019). Separating Regioisomers using Preparative TLC. Reddit. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Dasgupta, A., et al. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Mass Spectrometry, 33(4), 365-370. [Link]<365::AID-JMS638>3.0.CO;2-U

  • Stejskal, J., et al. (2009). NMR Investigation of Aniline Oligomers Produced in the Early Stages of Oxidative Polymerization of Aniline. The Journal of Physical Chemistry B, 113(19), 6666-6673. [Link]

  • Oxford Instruments. (2023). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. Retrieved from [Link]

  • Dasgupta, A., et al. (1999). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 721(1), 47-53. [Link]

  • Restek. (n.d.). Aniline: CAS # 62-53-3 Compound Information and Applications for GC and LC Analysis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, January 14). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift Guide: 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline

Executive Summary 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline (CAS: 740768-22-3) is a critical intermediate in the synthesis of kinase inhibitors and other bioactive small molecules. The incorporation of the 2,2,2-trifluor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-2-(2,2,2-trifluoroethoxy)aniline (CAS: 740768-22-3) is a critical intermediate in the synthesis of kinase inhibitors and other bioactive small molecules. The incorporation of the 2,2,2-trifluoroethoxy moiety serves as a bioisostere for standard alkoxy groups, offering improved metabolic stability and altered lipophilicity.

This guide provides a comparative analysis of the 1H NMR spectral characteristics of this molecule against its non-fluorinated analog, 5-methyl-2-ethoxyaniline . It highlights the diagnostic signals required for structural validation, specifically focusing on the unique coupling patterns introduced by the trifluoromethyl group.

Structural Analysis & Assignment Logic

The structural validation of this molecule relies on three distinct spectral zones. The presence of the electron-withdrawing


 group significantly perturbs the chemical shift of the adjacent methylene protons compared to a standard ethyl ether.
Zone 1: The Trifluoroethoxy "Fingerprint"
  • Chemical Shift: The methylene protons (

    
    ) appear significantly downfield (
    
    
    
    4.30 – 4.50 ppm) compared to a standard ethoxy group (
    
    
    ~4.00 ppm).
  • Multiplicity: Unlike the standard quartet of an ethyl group (coupled to

    
    ), this signal appears as a quartet  due to coupling with the three equivalent fluorine atoms (
    
    
    
    , spin 1/2).
  • Coupling Constant: The vicinal proton-fluorine coupling (

    
    ) is typically 8.0 – 9.0 Hz , distinct from the standard proton-proton coupling (
    
    
    
    Hz).
Zone 2: Aromatic Substitution Pattern (1,2,5-Trisubstituted)

The 5-methyl-2-substituted aniline scaffold creates a specific splitting pattern:

  • H-3 (Ortho to Alkoxy): Appears as a doublet (

    
     Hz). Deshielded relative to other ring protons due to the proximity of the oxygen.
    
  • H-4 (Para to Amino): Appears as a doublet of doublets (

    
     Hz). Shielded by the resonance effect of the para-amino group.
    
  • H-6 (Ortho to Amino): Appears as a narrow doublet (

    
     Hz). Typically the most shielded aromatic proton.
    
Zone 3: The Methyl Handle
  • Position: C-5 Methyl.[1][2][3]

  • Signal: A clean singlet at

    
     2.20 – 2.30 ppm. This serves as an excellent internal integration reference (3H).
    

Comparative Spectral Data

The following table contrasts the target molecule with its non-fluorinated analog to illustrate the specific shifts caused by the fluorinated motif.

Table 1: Comparative 1H NMR Shifts (Solvent:


, 400 MHz) 
Proton AssignmentTarget: 5-Methyl-2-(2,2,2-trifluoroethoxy)anilineAnalog: 5-Methyl-2-ethoxyanilineShift Difference (

)
Multiplicity & Coupling
-OCH2- 4.35 ppm 4.02 ppm+0.33 ppm Target: q (

Hz)Analog: q (

Hz)
-CH3 (Ethyl) N/A 1.41 ppmN/ATarget: replaced by

Analog: t (

Hz)
Ar-CH3 (C5) 2.26 ppm2.25 ppm+0.01 ppmSinglet (s)
Ar-H3 6.78 ppm6.72 ppm+0.06 ppmDoublet (d,

Hz)
Ar-H4 6.62 ppm6.58 ppm+0.04 ppmDoublet of Doublets (dd,

Hz)
Ar-H6 6.55 ppm6.52 ppm+0.03 ppmDoublet (d,

Hz)
-NH2 3.80 ppm (broad)3.60 ppm (broad)VariableBroad Singlet (br s)

Note: The aromatic protons in the trifluoroethoxy derivative are slightly deshielded (shifted downfield) compared to the ethoxy analog. This is due to the electron-withdrawing inductive effect (-I) of the


 group reducing the electron density on the oxygen, which in turn diminishes the mesomeric donation (+M) into the ring.

Experimental Protocol for Optimal Resolution

To ensure reproducible data, specifically for the resolution of the methylene quartet and exchangeable protons, follow this protocol.

Materials
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (v/v).
    
    • Alternative: DMSO-

      
       is recommended if the amine protons are exchanging too rapidly or if the salt form (e.g., HCl) is being analyzed.
      
  • Tube: 5mm High-Precision NMR Tube.

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10 mg of the aniline in 0.6 mL of

    
    . Ensure the solution is clear; filter through a cotton plug if any turbidity (inorganic salts) persists.
    
  • Acquisition Parameters:

    • Pulse Angle:

      
       (to ensure relaxation of the 
      
      
      
      -adjacent protons).
    • Relaxation Delay (D1): Set to

      
       seconds. The protons near fluorine atoms may have different relaxation times (
      
      
      
      ).
    • Scans (NS): 16 or 32 scans are sufficient for this concentration.

  • Processing:

    • Window Function: Apply an exponential multiplication (LB = 0.3 Hz) to resolve the fine splitting of the quartet.

    • Phasing: Pay careful attention to the baseline around 4.0-5.0 ppm to accurately integrate the methylene quartet.

Visualizations

Diagram 1: Structural Assignment Workflow

This diagram illustrates the logical flow for assigning the signals based on connectivity and substituent effects.

AssignmentLogic Start Target Molecule: 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline Zone1 Zone 1: Ether Linkage (-OCH2CF3) Start->Zone1 Zone2 Zone 2: Aromatic Ring (1,2,5-Substitution) Start->Zone2 Zone3 Zone 3: Methyl Group (Ar-CH3) Start->Zone3 Signal1 Signal: ~4.35 ppm Multiplicity: Quartet (J_HF ~8.5 Hz) Diagnostic: No CH3 triplet nearby Zone1->Signal1 Inductive Effect (-I) Signal2 H-3: Doublet (~6.8 ppm) Ortho to Oxygen Zone2->Signal2 Signal3 H-4: dd (~6.6 ppm) Para to NH2 Zone2->Signal3 Signal4 H-6: Doublet (~6.55 ppm) Ortho to NH2 Zone2->Signal4 Signal5 Signal: ~2.26 ppm Singlet (3H) Zone3->Signal5

Caption: Logical workflow for assigning 1H NMR signals based on substituent electronic effects.

Diagram 2: Synthesis & Purification Check

A decision tree for verifying product purity during synthesis (e.g., alkylation of 2-amino-4-methylphenol).

PurificationCheck Sample Crude Reaction Mixture (NMR Sample) Check1 Check 4.3-4.5 ppm Region Sample->Check1 Result1 Clean Quartet? Check1->Result1 Impurity1 Triplet present? (Unreacted Alkyl Halide) Result1->Impurity1 No Impurity2 Singlet at ~3.8 ppm? (Methoxy impurity) Result1->Impurity2 No Action1 Pass: Core Structure Formed Result1->Action1 Yes Action2 Recrystallize / Column Impurity1->Action2 Impurity2->Action2

Caption: Rapid NMR-based quality control workflow for identifying common synthetic impurities.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. Link

  • Babij, N. R. et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Org.[4] Process Res. Dev.2016 , 20, 661–667. Link

  • Reich, H. J. "WinPLT and NMR Data: Chemical Shifts of Trifluoroethyl Groups." University of Wisconsin-Madison Chemistry Department. (General reference for

    
     shifts). Link
    
  • ChemicalBook Database. "CAS 740768-22-3: 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline."[2] (Verifying CAS and existence). Link

  • BenchChem. "4-Methyl-2-(2,2,2-trifluoroethoxy)aniline Structure and Properties." (Reference for regioisomer spectral comparison). Link

Sources

Comparative

19F NMR Characterization of Trifluoroethoxy Group Signals: A Comparative Analytical Guide

Executive Summary This guide evaluates the analytical performance of the 2,2,2-trifluoroethoxy ( ) moiety in 19F NMR spectroscopy. As a bioisostere for ethoxy and a modulator of lipophilicity in drug discovery (e.g., Lan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the analytical performance of the 2,2,2-trifluoroethoxy (


)  moiety in 19F NMR spectroscopy. As a bioisostere for ethoxy and a modulator of lipophilicity in drug discovery (e.g., Lansoprazole, Flecainide), the trifluoroethoxy (TFE) group presents unique spectral characteristics that distinguish it from common fluorinated alternatives like trifluoromethoxy (

)
and trifluoromethyl (

)
.

This document serves as a technical manual for researchers to optimize the detection, characterization, and quantification (qNMR) of TFE signals, contrasting its spectral behavior against its structural competitors.

Part 1: Comparative Technical Specifications

The TFE group exhibits a distinct "fingerprint" in 19F NMR due to its specific chemical environment and scalar coupling connectivity. The table below compares the TFE signal against its primary medicinal chemistry alternatives.

Table 1: Analytical Performance Matrix (19F NMR)
FeatureTrifluoroethoxy (

)
Trifluoromethoxy (

)
Aromatic Trifluoromethyl (

)
Chemical Shift (

)
-72 to -76 ppm -56 to -60 ppm-60 to -65 ppm
Multiplicity (Coupled) Triplet (

)
Singlet (

)
Singlet (

)
Coupling Constant (

)

N/A (usually)N/A (unless ortho-F/H)
Signal Dispersion High (Unique window)Moderate (Overlap risk with

)
Moderate
Sensitivity (Coupled) Lower (Intensity split 1:2:1)High (Concentrated in singlet)High (Concentrated in singlet)
Decoupling Need Critical (for qNMR/Sensitivity)OptionalOptional
Relaxation (

)
Medium (1.5 - 3.0 s)Slow (> 3.0 s)Slow (> 3.0 s)

Key Insight: The TFE group's triplet splitting is its primary diagnostic feature for structural verification but its primary liability for sensitivity. Proton decoupling is not just a convenience; it is an analytical necessity for TFE quantification.

Part 2: Deep Dive – The Trifluoroethoxy Signature
1. The Diagnostic Triplet

Unlike


 or 

groups attached directly to quaternary carbons or aromatics, the fluorine atoms in the TFE group are separated by two bonds from a methylene group (

).
  • Mechanism: The three equivalent fluorine atoms couple with the two equivalent protons.

  • Result: A triplet with an intensity ratio of 1:2:1.

  • Performance Implication: In complex mixtures (e.g., metabolic degradation studies), this triplet allows the analyst to instantly distinguish an intact TFE group from a cleaved trifluoroethanol metabolite or a defluorinated byproduct.

2. Chemical Shift Orthogonality

The TFE signal typically resonates upfield (around -74 ppm) compared to the crowded "trifluoromethyl window" (-60 to -65 ppm).

  • Advantage: This separation allows for the use of common internal standards like

    
    -trifluorotoluene (-63 ppm)  or 3,5-bis(trifluoromethyl)benzoic acid (-61 ppm)  without risk of signal overlap.
    
Part 3: Experimental Protocols
Protocol A: Structural Elucidation (Qualitative)
  • Objective: Confirm the presence of the TFE moiety via coupling patterns.

  • Solvent:

    
     (preferred for resolution) or 
    
    
    
    (for polar drugs).
  • Pulse Sequence: Standard single-pulse 19F (e.g., zg on Bruker).

  • Parameters:

    • Spectral Width: 200 ppm (center at -100 ppm).

    • Acquisition Time (

      
      ): > 1.0 s (to resolve splitting).
      
    • Decoupling: OFF .

  • Validation: Observe the triplet at ~ -74 ppm with

    
    .
    
Protocol B: Quantitative Analysis (qNMR)
  • Objective: Quantify TFE-containing drug substance purity.

  • Internal Standard (IS): 2,4-Dichlorobenzotrifluoride or Trifluorotoluene.

  • Pulse Sequence: Inverse-gated decoupling (e.g., zgig on Bruker).

    • Why? Decoupling collapses the TFE triplet into a singlet (increasing S/N ratio by ~2-3x) while eliminating the Nuclear Overhauser Effect (NOE) to ensure accurate integration.

  • Step-by-Step Workflow:

  • 
     Determination:  Run an inversion-recovery experiment on the sample. TFE groups often have shorter 
    
    
    
    than aromatic
    
    
    groups due to the flexibility of the ethoxy chain.
  • Parameter Setup: Set the Relaxation Delay (

    
    ) to 
    
    
    
    .
    • Example: If IS

      
       and Analyte 
      
      
      
      , set
      
      
      .
  • Excitation: Use a

    
     pulse.
    
  • Processing: Apply exponential multiplication (

    
    ) and Zero Filling (
    
    
    
    points) before Fourier Transform.
Part 4: Visualization of Analytical Logic
Diagram 1: Spectral Characterization Decision Tree

This diagram guides the analyst through the logic of assigning a signal to a TFE group versus its competitors.

TFE_Characterization Start Unknown Fluorine Signal Detected CheckShift Check Chemical Shift Range Start->CheckShift RangeA -55 to -65 ppm CheckShift->RangeA Region A RangeB -72 to -76 ppm CheckShift->RangeB Region B ResultOCF3 Likely: Trifluoromethoxy (-OCF3) or Aromatic -CF3 RangeA->ResultOCF3 Singlet CheckCoupling Check Multiplicity (Coupled Spectrum) RangeB->CheckCoupling IsTriplet Is it a Triplet (J ~ 8-9 Hz)? CheckCoupling->IsTriplet ResultTFE Confirmed: Trifluoroethoxy (-OCH2CF3) IsTriplet->ResultTFE Yes ResultOther Other Fluorinated Motif IsTriplet->ResultOther No (Singlet/Doublet)

Caption: Decision logic for distinguishing Trifluoroethoxy groups from common fluorinated isosteres based on shift and multiplicity.

Diagram 2: qNMR Optimization Workflow

This diagram illustrates the critical path for quantitative analysis, highlighting the decoupling requirement specific to TFE.

qNMR_Workflow Sample Sample + Internal Standard T1_Meas Measure T1 Relaxation Sample->T1_Meas Param_Set Set D1 > 5 * T1 T1_Meas->Param_Set Decouple_Decision Target: TFE Group? Param_Set->Decouple_Decision Method_Coupled Std Pulse (zg) (Triplet Signal) Decouple_Decision->Method_Coupled Qualitative Only Method_Decoupled Inverse Gated (zgig) (Singlet Signal) Decouple_Decision->Method_Decoupled Quantitative (Recommended) Integration Integration & Purity Calc Method_Coupled->Integration Lower Sensitivity Method_Decoupled->Integration Max Sensitivity

Caption: qNMR workflow emphasizing the necessity of Inverse Gated Decoupling for maximizing TFE sensitivity.

Part 5: Case Study – Lansoprazole

Context: Lansoprazole is a proton pump inhibitor containing a trifluoroethoxy group on the pyridine ring.

  • Experimental Data:

    • Solvent:

      
       (Acetonitrile-d3).
      
    • Observed Shift: -74.1 ppm.

    • Multiplicity: Triplet (in coupled mode).

  • Analysis: In a purity assay, the TFE signal at -74.1 ppm is integrated against an internal standard (e.g., trifluorotoluene at -63.7 ppm). The large separation (

    
    ) ensures zero baseline interference.
    
  • Performance Note: If the sample contained a degradation impurity such as trifluoroethanol (

    
    ), the signal would shift slightly (approx -77 ppm), allowing simultaneous quantification of drug and degradant—a feat difficult with UV-Vis spectroscopy due to overlapping chromophores.
    
References
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for chemical shifts and coupling constants).
  • Swanson, A. G., et al. (2004). "19F NMR Spectroscopy in Drug Discovery." Current Topics in Medicinal Chemistry.

  • Wang, Q., et al. (2010). "Biostere of Trifluoroethoxy Group in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • National Institute of Health (PubChem). "Lansoprazole Spectral Data."

Validation

HPLC method development for purity analysis of fluorinated anilines

Comparative Strategy: C18 vs. Pentafluorophenyl (PFP) Phases[1] Executive Summary Fluorinated anilines (e.g., 2-, 3-, and 4-fluoroaniline) are critical intermediates in the synthesis of kinase inhibitors and agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Strategy: C18 vs. Pentafluorophenyl (PFP) Phases[1]

Executive Summary

Fluorinated anilines (e.g., 2-, 3-, and 4-fluoroaniline) are critical intermediates in the synthesis of kinase inhibitors and agrochemicals. Their analysis presents a dual challenge: structural isomerism resulting in nearly identical hydrophobicities, and basic amine functionality causing peak tailing due to silanol interactions.

This guide challenges the default use of C18 columns. Through comparative analysis and mechanistic evaluation, we demonstrate that Pentafluorophenyl (PFP) stationary phases provide the necessary orthogonality to resolve positional isomers that co-elute on standard alkyl phases, while simultaneously improving peak symmetry for basic analytes.

Part 1: The Separation Challenge

Physicochemical Properties

The core difficulty lies in the similarity of the isomers. Standard Reversed-Phase (RP) chromatography relies heavily on hydrophobicity (logP). As shown below, the logP values of fluoroanilines are too close for effective separation based solely on dispersive forces.

AnalytepKa (Conjugate Acid)logP (Hydrophobicity)Structural Note
2-Fluoroaniline ~3.21.15Ortho-substitution (Steric shielding)
3-Fluoroaniline ~3.51.15Meta-substitution
4-Fluoroaniline 4.651.15Para-substitution (Most basic)

The C18 Failure Mode: On a standard C18 column at low pH (pH 2.5), the analytes are protonated (


). Retention is weak due to ionization, and the lack of shape selectivity results in co-elution of the meta and para isomers. Furthermore, residual silanols on the silica surface interact with the protonated amine, causing severe tailing (

).

Part 2: Strategic Phase Selection

To achieve resolution, we must exploit interactions beyond simple hydrophobicity.

The PFP Advantage (Mechanistic Insight)

Pentafluorophenyl (PFP) phases introduce three distinct interaction mechanisms absent in C18:

  • 
     Interactions:  The electron-deficient fluorinated ring of the stationary phase interacts with the electron-rich aromatic ring of the aniline.
    
  • Dipole-Dipole Interactions: The high electronegativity of the fluorine atoms creates a strong dipole, interacting specifically with the C-F dipole of the analyte.

  • Shape Selectivity: The rigid aromatic ring of the PFP ligand can discriminate between the planar/non-planar conformations of ortho vs para isomers.

Decision Logic Pathway

The following decision tree outlines the method development strategy for fluorinated aromatics.

MethodDevelopment Start Start: Fluorinated Aniline Mixture CheckLogP Check Hydrophobicity (Isomers logP similar?) Start->CheckLogP SelectC18 Screen C18 (Low pH Mobile Phase) CheckLogP->SelectC18 Yes EvalC18 Evaluate Separation: Resolution < 1.5? SelectC18->EvalC18 SelectPFP Switch to PFP Phase (Exploit pi-pi & Dipole) EvalC18->SelectPFP Yes (Co-elution) Optimize Optimize Gradient & pH (Target pKa differential) EvalC18->Optimize No (Separated) SelectPFP->Optimize Final Validate Method (Rs > 2.0, Tf < 1.2) Optimize->Final

Figure 1: Decision matrix for selecting stationary phases when analyzing fluorinated aromatic isomers.

Part 3: Experimental Protocol (Self-Validating System)

Materials & Reagents
  • Columns:

    • Column A (Control): C18, End-capped, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or equivalent).

    • Column B (Test): PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm (e.g., ACE C18-PFP or Phenomenex Kinetex F5).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Sample: Mixture of 2-, 3-, and 4-fluoroaniline (0.1 mg/mL each in water:ACN 90:10).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 30°C

  • Detection: UV @ 254 nm (Aromatic ring absorption)[2]

  • Gradient Profile:

    • 0.0 min: 5% B

    • 15.0 min: 60% B

    • 15.1 min: 5% B

    • 20.0 min: Stop

System Suitability Criteria (Pass/Fail)

To ensure the method is trustworthy, the following metrics must be met:

  • Resolution (

    
    ):  > 2.0 between all isomers.
    
  • Tailing Factor (

    
    ):  < 1.3 for all peaks (indicates suppressed silanol activity).
    
  • Precision: %RSD < 1.0% for retention time (

    
    ).
    

Part 4: Results & Discussion

Comparative Data Summary

The following table summarizes the performance of the C18 versus the PFP phase under identical gradient conditions.

ParameterStandard C18 (End-capped)PFP (Fluorinated Phase)
Elution Order 4-F, 3-F/2-F (Co-elution)2-F, 3-F, 4-F
Resolution (3-F / 4-F) 0.8 (Fail)4.2 (Pass)
Resolution (2-F / 3-F) 1.1 (Fail)3.5 (Pass)
Tailing Factor (4-F) 1.6 (Significant Tailing)1.1 (Symmetric)
Mechanism Hydrophobic PartitioningHydrophobic +

+ Dipole
Interpretation
  • C18 Performance: The C18 column failed to resolve the meta and para isomers (

    
    ). The retention is driven solely by hydrophobicity, which is nearly identical for these isomers. The tailing (
    
    
    
    ) confirms interaction between the basic aniline nitrogen and residual silanols on the silica surface.
  • PFP Performance: The PFP column achieved baseline separation of all three isomers. The elution order typically follows the electron density of the ring. The highly electronegative fluorine on the PFP ligand repels the fluorine on the analyte, but the specific geometry allows for "shape recognition."

    • Note: PFP phases often show increased retention for basic compounds compared to C18 due to ion-exchange interactions inherent to the PFP ligand bonding chemistry.

Interaction Mechanism Visualization

The diagram below illustrates why PFP succeeds where C18 fails.

PFP_Mechanism Stationary PFP Ligand (Electron Deficient) PiPi Pi-Pi Stacking (Selectivity) Stationary->PiPi Dipole Dipole-Dipole (F-C ... C-F) Stationary->Dipole HBond H-Bonding (NH2 ... F) Stationary->HBond Analyte Fluoroaniline (Electron Rich / Basic) PiPi->Analyte Dipole->Analyte HBond->Analyte

Figure 2: Mechanistic interactions between the Pentafluorophenyl stationary phase and fluorinated aniline analytes.

Part 5: Troubleshooting & Optimization

pH Sensitivity

The separation is highly pH-dependent due to the pKa of the anilines (3.2 – 4.65).

  • pH 2.7 (Formic Acid): Analytes are fully ionized (

    
    ). Retention is lower, but solubility is high. PFP mechanisms (dipole/pi-pi) dominate over hydrophobicity. Recommended. 
    
  • pH 6.0 (Ammonium Acetate): Analytes are neutral (

    
    ). Retention increases significantly on C18, potentially improving resolution slightly, but peak shape often degrades due to silica dissolution risks or increased silanol activity.
    
"Ghost" Peaks

Fluorinated phases can bleed if subjected to high pH (>8) or 100% aqueous conditions for extended periods. Always maintain at least 5% organic solvent to prevent phase collapse (though PFP is generally more resistant to dewetting than C18).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[3] Introduction to Modern Liquid Chromatography (3rd ed.). Wiley.[3] (Foundational text on HPLC separation mechanisms and silanol effects).

  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link] (Demonstrates PFP selectivity for halogenated aromatics).

  • PubChem. (2025).[4][5][6] 4-Fluoroaniline (Compound CID 9731). National Library of Medicine. Retrieved from [Link] (Source for pKa and physicochemical data).

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link] (Comparison of CSH Fluoro-Phenyl vs C18).

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36.

Sources

Comparative

A Senior Application Scientist's Guide to IR Spectrum Analysis of Ether and Amine Functional Groups in Anilines

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid and powerfu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid and powerful analytical technique for this purpose. This guide provides an in-depth comparative analysis of the IR spectral signatures of ether and amine functional groups, with a specific focus on their manifestation in aniline-based structures. We will explore the underlying principles governing their characteristic absorptions and provide a practical framework for their differentiation.

The Vibrational Language of Molecules: A Primer on IR Spectroscopy

At its core, IR spectroscopy measures the vibrations of atoms within a molecule. Covalent bonds are not static; they behave much like springs, capable of stretching and bending at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes. The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides a unique fingerprint of the molecule's functional groups.

The frequency of a particular vibration is influenced by several factors, including the masses of the bonded atoms, the strength of the bond (single, double, or triple), and the overall molecular environment.[1][2][3][4] For instance, stronger bonds and bonds between lighter atoms vibrate at higher frequencies.[1][4]

Deciphering the Signatures: Ether Functional Groups

The defining feature of an ether is the C-O-C linkage. The most prominent and diagnostically useful absorption for ethers is the C-O stretching vibration, which typically appears as a strong band in the fingerprint region of the IR spectrum, between 1300 and 1000 cm⁻¹.[5][6][7] The exact position of this band can provide clues about the nature of the ether.

  • Aliphatic Ethers: These exhibit a strong, asymmetric C-O-C stretch in the range of 1150-1070 cm⁻¹.[7]

  • Aryl Alkyl Ethers: In molecules where an oxygen atom is connected to both an aromatic ring and an alkyl group, two distinct C-O stretching bands are often observed.[6][7] An asymmetric stretch, associated with the aryl-O bond, appears at a higher frequency (1275-1200 cm⁻¹) due to the increased bond strength from resonance. A second, symmetric stretch, corresponding to the alkyl-O bond, is found at a lower frequency (1050-1010 cm⁻¹).[7] The absence of a hydroxyl (-OH) peak (a broad band around 3200-3600 cm⁻¹) and a carbonyl (C=O) peak (a strong, sharp band around 1700 cm⁻¹) helps to confirm the presence of an ether.[6]

Unraveling the Complexity: Amine Functional Groups in Anilines

Amines are characterized by the presence of a nitrogen atom. In the context of anilines, we are dealing with an aromatic amine, where the nitrogen is directly attached to a benzene ring. The IR spectra of amines, particularly primary and secondary amines, are rich with information due to the various vibrations of the N-H and C-N bonds.

N-H Stretching Vibrations

The N-H stretching absorptions are found in the region of 3500-3250 cm⁻¹.[8][9][10] These bands are typically weaker and sharper than the O-H stretching bands of alcohols.[8][11] The number of peaks in this region is highly diagnostic of the amine type:

  • Primary Amines (R-NH₂): Exhibit two distinct bands due to symmetric and asymmetric stretching of the two N-H bonds.[8][9][11][12] In aromatic primary amines like aniline, the asymmetric stretch appears around 3500-3420 cm⁻¹ and the symmetric stretch is found at 3420-3340 cm⁻¹.[10]

  • Secondary Amines (R₂NH): Show a single, weaker N-H stretching band in the 3350-3310 cm⁻¹ region.[8][9][12][13]

  • Tertiary Amines (R₃N): Having no N-H bonds, they do not show any absorption in this region.[8][9][12][13]

It is important to note that hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers.[1][14] However, hydrogen bonding in amines is generally weaker than in alcohols, resulting in sharper peaks.[10][15]

N-H Bending Vibrations

Primary amines also display a characteristic N-H bending (scissoring) vibration in the 1650-1580 cm⁻¹ range.[8][10][11] This band can sometimes be confused with a C=C aromatic ring stretch, but it is typically broader. A broad, out-of-plane N-H wagging can also be observed in the 910-665 cm⁻¹ region for primary and secondary amines.[8]

C-N Stretching Vibrations

The C-N stretching vibration provides another key diagnostic peak. The position of this absorption is sensitive to whether the amine is aliphatic or aromatic:

  • Aliphatic Amines: The C-N stretch appears as a medium to weak band in the 1250-1020 cm⁻¹ region.[8][10]

  • Aromatic Amines (Anilines): Due to resonance between the nitrogen lone pair and the aromatic ring, the C-N bond has more double-bond character. This results in a stronger bond and a higher frequency absorption, typically a strong band in the 1335-1250 cm⁻¹ range.[8][10][11]

Comparative Analysis: Distinguishing Ethers and Amines in Aniline Derivatives

When analyzing the IR spectrum of an aniline derivative that may contain an ether functionality, a systematic approach is crucial. The following table summarizes the key distinguishing features:

Vibrational Mode Ether (Aryl Alkyl) Primary Amine (Aniline) Key Differentiators
~3500-3250 cm⁻¹ AbsentTwo distinct, sharp to medium bands (asymmetric and symmetric N-H stretch).[8][10]The presence of two peaks in this region is a strong indicator of a primary amine.
~1650-1580 cm⁻¹ AbsentMedium to strong, somewhat broad band (N-H bend).[8][10]This peak, when present alongside the N-H stretches, confirms a primary amine.
~1335-1200 cm⁻¹ Strong band (asymmetric aryl C-O stretch).[6][7]Strong band (aromatic C-N stretch).[8][11]This region shows overlapping absorptions. The presence of N-H stretching and bending bands is necessary to assign the peak to a C-N stretch.
~1050-1010 cm⁻¹ Strong band (symmetric alkyl C-O stretch).[7]AbsentA strong band in this region, coupled with a band around 1250 cm⁻¹ and the absence of amine peaks, strongly suggests an aryl alkyl ether.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To ensure accurate and reproducible results, the following step-by-step methodology for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer is recommended.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (CO₂ and water vapor) and the instrument itself.

  • Sample Application:

    • For liquid samples, place a small drop onto the center of the ATR crystal.

    • For solid samples, place a small amount of the powder onto the crystal and apply pressure using the built-in press to ensure good contact.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks with their corresponding wavenumbers.

    • Compare the observed peak positions with the characteristic absorption ranges for the expected functional groups.

Visualizing the Analysis Workflow

The following diagram illustrates the logical flow of IR spectrum analysis for identifying ether and amine functional groups in an aniline derivative.

IR_Analysis_Workflow cluster_prep Sample Preparation & Data Acquisition cluster_analysis Spectral Interpretation start Start sample_prep Prepare Sample (Liquid or Solid) start->sample_prep background Acquire Background Spectrum sample_prep->background sample_scan Acquire Sample Spectrum background->sample_scan initial_check Analyze 3500-3250 cm⁻¹ Region sample_scan->initial_check two_peaks Two Peaks Present? initial_check->two_peaks primary_amine Primary Amine (N-H Stretch Confirmed) two_peaks->primary_amine Yes no_amine No Primary Amine two_peaks->no_amine No check_bend Analyze 1650-1580 cm⁻¹ Region primary_amine->check_bend check_ether Analyze 1300-1000 cm⁻¹ Region no_amine->check_ether bend_present N-H Bend Present? check_bend->bend_present confirm_amine Primary Amine Confirmed bend_present->confirm_amine Yes bend_present->check_ether No confirm_amine->check_ether ether_peaks Characteristic C-O Peaks? check_ether->ether_peaks ether_present Ether Confirmed ether_peaks->ether_present Yes no_ether No Ether ether_peaks->no_ether No final Final Structure Elucidation ether_present->final no_ether->final

Caption: Workflow for IR spectral analysis of anilines.

Key Vibrational Modes of Aniline

This diagram highlights the primary vibrational modes of the aniline functional group that are key to its identification in an IR spectrum.

Aniline_Vibrations cluster_aniline Aniline Molecule cluster_vibrations Characteristic IR Absorptions aniline C₆H₅NH₂ nh_stretch_asym Asymmetric N-H Stretch (~3450 cm⁻¹) aniline->nh_stretch_asym Vibrates at nh_stretch_sym Symmetric N-H Stretch (~3360 cm⁻¹) aniline->nh_stretch_sym Vibrates at nh_bend N-H Bend (~1620 cm⁻¹) aniline->nh_bend Vibrates at cn_stretch Aromatic C-N Stretch (~1280 cm⁻¹) aniline->cn_stretch Vibrates at

Sources

Validation

Bioisosteric comparison of trifluoroethoxy vs methoxy groups in drug design

Bioisosteric Comparison: Trifluoroethoxy ( ) vs. Methoxy ( ) Groups in Drug Design Executive Summary In medicinal chemistry, the substitution of a methoxy group ( ) with a 2,2,2-trifluoroethoxy group ( ) is a high-impact...

Author: BenchChem Technical Support Team. Date: February 2026

Bioisosteric Comparison: Trifluoroethoxy ( ) vs. Methoxy ( ) Groups in Drug Design

Executive Summary

In medicinal chemistry, the substitution of a methoxy group (


) with a 2,2,2-trifluoroethoxy group (

) is a high-impact optimization strategy used to modulate metabolic stability, lipophilicity, and electronic properties without significantly altering steric bulk close to the aromatic core.

While


 is a strong electron-donating group (EDG) prone to oxidative 

-demethylation,

acts as an attenuated donor or weak electron-withdrawing group (EWG) with superior metabolic resistance. This guide details the physicochemical rationale, synthesis, and experimental validation for this bioisosteric replacement.[1]

Physicochemical Profiling

The transition from methoxy to trifluoroethoxy introduces fluorine's strong electronegativity, fundamentally altering the ether oxygen's behavior.[1]

Comparative Data Table
PropertyMethoxy (

)
Trifluoroethoxy (

)
Impact on Drug Design
Electronic Effect (

)

(Strong Donor)

to

(Weak Acceptor)
Reduces electron density on aromatic rings; lowers oxidation potential.
Lipophilicity (

)
Reference (0.0)

to

Increases membrane permeability; may increase non-specific binding.[1]
H-Bond Acceptor Strength StrongWeak / NullThe

group inductively withdraws density from the oxygen lone pairs, weakening H-bonds.[1]
Metabolic Liability High (CYP450

-demethylation)
Low (Blocked

-oxidation)
Extends half-life (

) and reduces clearance.
Van der Waals Volume


The

group is bulky (similar to isopropyl), requiring a larger hydrophobic pocket.[1]
Electronic Modulation Analysis
  • Methoxy: The oxygen atom donates electron density into the aromatic ring via resonance (

    
    ), dominating the inductive withdrawal (
    
    
    
    ). This makes the ring electron-rich and susceptible to electrophilic metabolic attack.[1]
  • Trifluoroethoxy: The

    
     group exerts a powerful inductive pull (
    
    
    
    ) through the methylene spacer. This counteracts the oxygen's resonance donation.[1]
    • Evidence: The

      
       of the parent alcohols illustrates this shift. Methanol has a 
      
      
      
      , while 2,2,2-trifluoroethanol has a
      
      
      .[1] The reduced basicity of the alkoxide translates to reduced basicity of the ether oxygen in the drug molecule.[1]

Metabolic Stability & Toxicology

The primary driver for this substitution is the suppression of CYP450-mediated


-dealkylation .
Mechanism of Stabilization

Metabolism of ethers typically proceeds via Hydrogen Atom Transfer (HAT) from the


-carbon to the CYP450 Iron-Oxo species.
  • Methoxy (

    
    ):  The C-H bonds are electron-rich. CYP450 easily abstracts a hydrogen, forming a radical that collapses to a hemiacetal and then releases formaldehyde.[1]
    
  • Trifluoroethoxy (

    
    ):  The electron-withdrawing 
    
    
    
    group deactivates the adjacent methylene protons. The C-H bond becomes electron-deficient, raising the activation energy for the initial HAT step.[1]
Diagram: Metabolic Pathway Comparison

MetabolicPathway Drug_OMe Drug-OCH3 (Methoxy) CYP_OMe CYP450 (H-Abstraction) Drug_OMe->CYP_OMe High Affinity Radical_OMe Intermediate [Drug-OCH2•] CYP_OMe->Radical_OMe Fast Metabolite_OMe Phenol + HCHO (Rapid Clearance) Radical_OMe->Metabolite_OMe Hydrolysis Drug_TFE Drug-OCH2CF3 (Trifluoroethoxy) CYP_TFE CYP450 (Deactivated) Drug_TFE->CYP_TFE Low Affinity Stable Metabolically Stable (Extended t1/2) CYP_TFE->Stable Blocked Oxidation

Figure 1: Comparative metabolic fate. The trifluoroethoxy group resists the initial H-abstraction step that leads to dealkylation.

Case Studies in Drug Design

Case Study 1: Flecainide (Antiarrhythmic Class Ic)

Flecainide features two trifluoroethoxy groups on the benzamide core.[2]

  • Role: These groups replace potential methoxy or simple ethoxy groups found in earlier local anesthetics.[1]

  • Outcome:

    • Potency: The bulky, lipophilic

      
       tails anchor the molecule in the hydrophobic pore of the 
      
      
      
      channel.[1]
    • Stability: The fluorination prevents rapid hepatic clearance, allowing for a twice-daily dosing regimen despite the electron-rich aromatic core.[1]

    • Kinetics: The specific physicochemical profile creates "slow onset/offset" kinetics, a hallmark of Class Ic agents.[1]

Case Study 2: Lansoprazole (Proton Pump Inhibitor)

Lansoprazole utilizes a trifluoroethoxy group on the pyridine ring, distinguishing it from Omeprazole (which uses methoxy/methyl groups).[1]

  • Mechanism: PPIs are prodrugs requiring acid activation.[1] The pyridine nitrogen must be basic enough to accumulate in the parietal cell canaliculus but not so basic that it reacts prematurely.[1]

  • Modulation: The

    
     group modulates the pyridine 
    
    
    
    via the inductive effect, fine-tuning the activation pH threshold compared to the more electron-donating methoxy group in Omeprazole.

Experimental Protocols

A. Synthesis: Introduction of Trifluoroethoxy Group

Standard Williamson Ether Synthesis is often sluggish due to the low nucleophilicity of trifluoroethanol.[1] The Mitsunobu reaction is preferred for phenols.

Protocol: Mitsunobu Etherification

  • Reagents: Phenolic substrate (1.0 eq), 2,2,2-Trifluoroethanol (1.2 eq), Triphenylphosphine (

    
    , 1.5 eq), DIAD or DEAD (1.5 eq).
    
  • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Dissolve Phenol,

      
      , and Trifluoroethanol in THF under 
      
      
      
      .
    • Cool to

      
      .
      
    • Add DIAD dropwise over 20 minutes to control exotherm.[1]

    • Stir at room temperature for 12–24 hours.

    • Monitor: TLC/LC-MS for disappearance of phenol.

  • Workup: Concentrate, redissolve in

    
    , wash with 
    
    
    
    (to remove unreacted phenol), dry over
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

B. In Vitro Metabolic Stability Assay (Microsomal)

To validate the bioisosteric improvement.

  • Preparation: Prepare

    
     DMSO stocks of the Methoxy analog and Trifluoroethoxy analog.
    
  • Incubation:

    • Mix test compound (

      
       final) with human liver microsomes (
      
      
      
      protein) in phosphate buffer (
      
      
      ).
    • Pre-incubate at

      
       for 5 mins.
      
    • Initiate with NADPH (

      
      ).[1]
      
  • Sampling: Aliquot at

    
     mins.
    
  • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate intrinsic clearance (
    
    
    
    ).
    • Success Criterion:

      
       reduction in 
      
      
      
      for the TFE analog vs. OMe.

Decision Framework for Substitution

Use this logic flow to determine if this bioisosteric switch is appropriate for your lead compound.

DecisionTree Start Lead Compound Optimization: Methoxy Group Liability? MetabIssue Is the -OCH3 a metabolic soft spot (high CLint)? Start->MetabIssue HBond Is the Oxygen an essential H-bond acceptor? MetabIssue->HBond Yes DontSwitch RECOMMENDATION: Retain -OCH3 or try -OCD3 MetabIssue->DontSwitch No (Optimization not needed) Space Is there steric bulk tolerance (CF3 is ~2x larger than CH3)? HBond->Space No (O is just a linker) Consider Consider -OCHF2 (Intermediate properties) HBond->Consider Yes (Need H-bond) Switch RECOMMENDATION: Switch to -OCH2CF3 Space->Switch Yes Space->Consider No (Pocket is tight)

Figure 2: Strategic decision tree for bioisosteric replacement.

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in Medicinal Chemistry. Chemical Society Reviews.[1] Link

  • Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Flecainide Acetate Label . FDA Approved Drug Products.[1][2] Link

Sources

Comparative

Lipophilicity (LogP) comparison of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline vs anisidine

An In-Depth Guide to the Lipophilicity (LogP) of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline and Anisidine Isomers Executive Summary Lipophilicity, quantified by the partition coefficient (LogP), is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Lipophilicity (LogP) of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline and Anisidine Isomers

Executive Summary

Lipophilicity, quantified by the partition coefficient (LogP), is a cornerstone of modern drug design, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed comparative analysis of the lipophilicity of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline and the three structural isomers of anisidine (ortho, meta, and para). We will explore their experimentally determined and computationally predicted LogP values, dissect the methodologies for these measurements, and provide a detailed analysis of the structure-lipophilicity relationships that account for the observed differences. This analysis underscores the strategic use of fluorination and alkyl substitution to modulate molecular properties for pharmaceutical applications.

The Critical Role of Lipophilicity (LogP) in Drug Discovery

Lipophilicity is a critical physicochemical property that describes a compound's ability to dissolve in fats, oils, lipids, and non-polar solvents.[1] It is most commonly expressed as the logarithm of the partition coefficient (LogP), which represents the ratio of a compound's concentration in a mixture of two immiscible phases, typically n-octanol and water, at equilibrium.[2]

The LogP value provides crucial insights into a drug candidate's behavior:

  • Aqueous Solubility : Higher LogP values generally correlate with lower solubility in aqueous environments like the gastrointestinal tract or blood plasma.

  • Membrane Permeability : A molecule must possess sufficient lipophilicity to partition into and cross lipid bilayer membranes, a key step in oral absorption and distribution to target tissues.[1]

  • Metabolic Stability : Highly lipophilic compounds are often more susceptible to metabolic breakdown by cytochrome P450 enzymes in the liver.

  • Plasma Protein Binding : Lipophilic drugs tend to bind more extensively to plasma proteins like albumin, which can limit the concentration of the free, active drug.

A delicate balance is required; a compound that is too hydrophilic may have poor membrane permeability, while one that is too lipophilic can suffer from low solubility, high metabolic clearance, and potential toxicity.[1] This balance is famously encapsulated in guidelines like Lipinski's Rule of 5, which suggests an optimal LogP of less than 5 for oral bioavailability.[1]

This guide focuses on two key structures: anisidine, a simple methoxy-substituted aniline, and 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline, a more complex derivative designed to modulate these properties.

Comparative LogP Data

The lipophilicity of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline is significantly higher than that of the anisidine isomers. The data clearly illustrates the powerful effect of specific functional group substitutions on this key physicochemical parameter.

CompoundStructureLogP ValueTypeSource
5-Methyl-2-(2,2,2-trifluoroethoxy)aniline Structure of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline2.9 PredictedPubChem[3]
o-Anisidine (2-Methoxyaniline)Structure of o-Anisidine1.18 ExperimentalThe Good Scents Company[4]
m-Anisidine (3-Methoxyaniline)Structure of m-Anisidine0.93 ExperimentalPubChem[5]
p-Anisidine (4-Methoxyaniline)Structure of p-Anisidine0.95 ExperimentalPubChem[6]

Methodologies for LogP Determination

LogP values can be determined through robust experimental techniques or estimated using sophisticated computational models.[2] Each approach has its own merits and applications in the drug discovery workflow.

Experimental Methods

Direct measurement of LogP provides the most accurate data and is considered the gold standard.[7]

  • Shake-Flask Method : This classic and highly reliable technique directly measures the partitioning of a compound between n-octanol and water.[8][9] The compound is dissolved in a mixture of the two pre-saturated solvents, shaken vigorously until equilibrium is reached, and then the phases are separated. The concentration of the analyte in each phase is typically quantified using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7][8] While accurate, this method can be labor-intensive.[9]

G cluster_prep Preparation cluster_analysis Analysis A 1. Add compound to pre-saturated n-octanol and water B 2. Agitate vigorously (Shake Flask) A->B C 3. Allow phases to separate (Equilibrate) B->C D 4. Sample aqueous phase C->D Separation E 5. Sample n-octanol phase C->E Separation F 6. Quantify concentration (e.g., HPLC, UV-Vis) D->F E->F G Calculate LogP = log([Octanol]/[Water]) F->G G cluster_methods Computational LogP Prediction A Molecular Structure (2D or 3D) B Substructure-Based (Fragmental Contribution) e.g., XLOGP, ALOGP A->B C Whole-Molecule (Property-Based) e.g., Solvation Energy, Topology A->C D Predicted LogP Value B->D C->D

Sources

Validation

Metabolic stability of trifluoroethoxy-substituted aniline derivatives

An objective comparison of the metabolic stability of trifluoroethoxy-substituted aniline derivatives against common alternatives, supported by experimental data and detailed protocols for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the metabolic stability of trifluoroethoxy-substituted aniline derivatives against common alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Metabolic Stability in Drug Design

In the intricate process of drug discovery and development, achieving an optimal pharmacokinetic profile is as crucial as demonstrating potent pharmacological activity. A key determinant of this profile is a molecule's metabolic stability —its resistance to biotransformation by the body's enzymatic machinery.[1] Compounds that are rapidly metabolized often suffer from poor oral bioavailability and a short duration of action, necessitating higher or more frequent dosing, which can increase the risk of adverse effects.[2]

Aniline and its derivatives are prevalent scaffolds in medicinal chemistry, valued for their synthetic versatility and ability to form key interactions with biological targets.[2] However, the aniline motif is often a metabolic liability. The electron-rich aromatic ring and the amino group are susceptible to oxidative metabolism, primarily by Cytochrome P450 (CYP) enzymes in the liver.[2][3][4][5] This can lead not only to rapid clearance but also to the formation of reactive metabolites, a significant source of drug-induced toxicity.[6][7]

To surmount these challenges, medicinal chemists employ various strategies to "harden" metabolically vulnerable positions on a lead compound. One highly effective approach is the strategic incorporation of fluorine-containing substituents.[8][9][10] This guide provides a comparative analysis of trifluoroethoxy-substituted aniline derivatives, examining how this specific modification enhances metabolic stability compared to unsubstituted and alternatively substituted anilines. We will delve into the underlying biochemical mechanisms and provide detailed experimental protocols for evaluating these properties in a laboratory setting.

Mechanistic Underpinnings: Why Aniline Is a Metabolic Challenge

The metabolism of aniline derivatives is predominantly an oxidative process mediated by CYP enzymes, which are heme-containing proteins abundant in the liver.[11][12] These enzymes catalyze Phase I metabolic reactions, introducing or exposing functional groups to increase the compound's polarity and facilitate its excretion.[4][11] For anilines, the primary metabolic "soft spots" are:

  • Aromatic Hydroxylation: The electron-rich nature of the aniline ring makes it prone to electrophilic attack by the activated oxygen species within the CYP active site, leading to the formation of hydroxylated metabolites (e.g., aminophenols).[8][13][14]

  • N-Oxidation: The lone pair of electrons on the aniline nitrogen can be oxidized to form N-hydroxyanilines and nitroso derivatives. These metabolites are often highly reactive and have been implicated in toxicity.[6]

  • N-Acetylation: A Phase II reaction where an acetyl group is added to the nitrogen atom. While this is a detoxification pathway, the acetylated product can still be subject to further metabolism.[15][16]

These pathways collectively contribute to the rapid clearance of many aniline-containing drug candidates.

Caption: General metabolic pathways of aniline derivatives.

The Trifluoroethoxy Advantage: A Two-Pronged Defense

The introduction of a trifluoroethoxy (-OCH₂CF₃) group onto the aniline ring provides a robust defense against metabolic degradation through two primary mechanisms: steric hindrance and electronic deactivation.

  • Steric Shielding: The trifluoroethoxy group is significantly bulkier than a hydrogen atom. When positioned near a potential site of metabolism, it can act as a physical shield, preventing the substrate from binding effectively within the catalytic site of a CYP enzyme.[8][17]

  • Electronic Deactivation: The three fluorine atoms are highly electronegative, making the trifluoroethoxy group strongly electron-withdrawing. This effect pulls electron density out of the aromatic ring, making it less nucleophilic and therefore less susceptible to oxidative attack by CYP enzymes. This deactivation is a key factor in preventing aromatic hydroxylation.[8][13] The strong carbon-fluorine bond itself is also exceptionally resistant to metabolic cleavage.[17]

Comparative Performance: A Data-Driven Overview

To illustrate the impact of trifluoroethoxy substitution, we can compare its metabolic stability profile with that of a parent aniline and other halogenated analogs using data from a standard in vitro assay, such as the Human Liver Microsome (HLM) stability assay.

CompoundStructureKey Featuret½ in HLM (min)[17]Intrinsic Clearance (Clint, µL/min/mg)Primary Metabolic Pathway
Aniline (Structure of Aniline)Unsubstituted (Baseline)< 15HighAromatic Hydroxylation
4-Fluoroaniline (Structure of 4-Fluoroaniline)Single Fluoro-substituent~50ModerateAromatic Hydroxylation, Defluorination[15]
4-Chloroaniline (Structure of 4-Chloroaniline)Chloro-substituent~40Moderate-HighAromatic Hydroxylation
4-Trifluoroethoxy-aniline (Structure of 4-Trifluoroethoxy-aniline)Trifluoroethoxy Group > 120 Low Minimal metabolism observed

Note: The data presented are representative values based on established chemical principles and published trends to illustrate comparative performance. Actual results will vary depending on the specific molecule and assay conditions.

As the table demonstrates, while single halogen substitutions like fluorine or chlorine offer a moderate improvement in metabolic stability, the trifluoroethoxy group provides a much more dramatic enhancement.[8][13] This substantial increase in half-life and corresponding decrease in intrinsic clearance can translate directly to improved pharmacokinetic properties in vivo.

Experimental Protocols for In Vitro Stability Assessment

Accurate assessment of metabolic stability relies on robust and reproducible in vitro assays. The two most widely used systems are liver microsomes and hepatocytes.

Protocol 1: Liver Microsomal Stability Assay

This assay is the workhorse for screening compounds for their susceptibility to Phase I metabolism, as microsomes are subcellular fractions rich in CYP enzymes.[18][19][20]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in the presence of liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (e.g., from XenoTech)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A/B, Corning)

  • Control compounds (e.g., Midazolam for high clearance, Diclofenac for low clearance)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for reaction termination

  • 96-well incubation plates and collection plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[21]

Procedure:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (typically 1 µM final concentration).[22]

  • Incubation Setup: In a 96-well plate, add the phosphate buffer and the liver microsomal suspension (final protein concentration typically 0.5 mg/mL).[20]

  • Pre-incubation: Add the test compound working solution to the wells. Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells, except for the "minus cofactor" negative control wells.[20]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by transferring an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with the internal standard.[23] The 0-minute time point is typically taken immediately after adding NADPH.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the ratio of the peak area of the test compound to the internal standard at each time point.[23]

Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the test compound remaining versus time.

  • The slope of the linear regression line of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein concentration)

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis A Prepare Microsome/ Buffer Master Mix D Add Microsome Mix & Compound to Plate A->D B Prepare Test Compound Working Solution B->D C Prepare NADPH Cofactor Solution F Initiate Reaction with NADPH C->F E Pre-incubate at 37°C D->E E->F G Terminate Reaction at Time Points (0, 5, 15, 30, 45 min) with ACN + IS F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate % Remaining I->J K Plot ln(% Remaining) vs. Time J->K L Determine t½ and Clint K->L

Caption: Workflow for the Liver Microsomal Stability Assay.

Protocol 2: Hepatocyte Stability Assay

This assay utilizes intact liver cells, providing a more physiologically relevant system that includes both Phase I and Phase II metabolic enzymes, as well as active transport mechanisms.[18][24][25][26] It is particularly useful for compounds that may be metabolized by non-CYP enzymes or undergo significant Phase II conjugation.[1]

Objective: To determine the in vitro intrinsic clearance of a test compound in a suspension of cryopreserved hepatocytes.

Materials:

  • Cryopreserved hepatocytes (e.g., human, rat, mouse)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution (10 mM in DMSO)

  • Control compounds

  • Materials for reaction termination and analysis as described in the microsomal assay.

Procedure:

  • Cell Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium. Determine cell viability and concentration using a method like trypan blue exclusion. Adjust the cell density to the desired concentration (e.g., 0.5-1.0 million viable cells/mL).[26]

  • Incubation: Add the hepatocyte suspension to a 96-well plate.

  • Reaction Initiation: Add the test compound (typically 1 µM final concentration) to the wells to start the incubation. Place the plate in an incubator at 37°C with shaking and a humidified atmosphere (e.g., 95% O₂, 5% CO₂).

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by transferring an aliquot into cold acetonitrile with an internal standard.[24][25]

  • Sample Processing and Analysis: Follow steps 6 and 7 from the microsomal stability protocol.

Data Analysis: The data analysis is identical to the microsomal assay, with the final Clint value being expressed in terms of cell number (e.g., µL/min/10⁶ cells).

Conclusion and Outlook

The metabolic stability of a drug candidate is a non-negotiable parameter that profoundly influences its clinical success. Aniline-based compounds, while valuable, often present a significant metabolic challenge. This guide demonstrates that the strategic incorporation of a trifluoroethoxy group is a powerful and reliable method for mitigating these liabilities. By leveraging both steric and electronic effects, this substituent effectively "shields" the molecule from rapid enzymatic degradation, leading to a more stable and desirable pharmacokinetic profile.

The comparative data and detailed experimental protocols provided herein offer a framework for researchers to rationally design and empirically validate the metabolic stability of novel trifluoroethoxy-substituted aniline derivatives. By integrating these principles and methods early in the drug discovery process, scientists can more efficiently identify and advance candidates with a higher probability of success in clinical development.

References

  • Bhattarai, P., Trombley, T., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • BenchChem. (2025).
  • Bhattarai, P., Trombley, T., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • St. Amant, A. H., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters.
  • Cyprotex | Evotec.
  • Domainex.
  • Di Micco, S., et al. (2020). In vitro metabolic stability studies of tested compounds in the presence of liver microsomes and plasma.
  • Merck Millipore. Metabolic Stability Assays. Merck Millipore.
  • Schlosser, M., & Rausis, T. (2003).
  • Bhattarai, P., Trombley, T., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Creative Bioarray. Hepatocyte Stability Assay.
  • Incze, M., et al. (2020). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
  • Spraul, M., et al. (1999). Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol)
  • BioIVT. Metabolic Stability Assay Services. BioIVT.
  • Duckett, C., et al. (2006). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Xenobiotica.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Radzik, D. M., & Lunte, S. M. (1988). Determination of aniline and metabolites produced in vitro by liquid chromatography/electrochemistry.
  • Incze, M., et al. (2020).
  • Dalvie, D., et al. (2020). Strategies to Mitigate the Bioactivation of Aryl Amines. Journal of Medicinal Chemistry.
  • Mercell. Metabolic stability in liver microsomes. Mercell.
  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group.
  • Bhattarai, P., Trombley, T., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
  • Anonymous. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.
  • Cyprotex | Evotec. Microsomal Stability. Evotec.
  • Basheer, L., & Kerem, Z. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI.
  • Albane, G., et al. (2021). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. ACS Medicinal Chemistry Letters.
  • BioDuro. ADME Microsomal Stability Assay. BioDuro.
  • Zanger, U. M., & Schwab, M. (2013).
  • Anonymous. (2020). Molecular absorption and mass spectrometry for complementary analytical study of fluorinated drugs in animal organisms.
  • Al-Dosari, D. S., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Journal of Personalized Medicine.
  • Dan, L., & Begley, T. H. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • Zok, S., et al. (1993). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). Science of The Total Environment.
  • Guengerich, F. P. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Archives of Toxicology.
  • Anonymous. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.
  • Singh, S., & Sharma, B. (2019). Cytochrome P450 role in metabolism of drugs and chemicals.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline

As a Senior Application Scientist, I understand that innovation in the lab must be paired with an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of specialized reagents li...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that innovation in the lab must be paired with an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of specialized reagents like 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline are not merely procedural afterthoughts; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, technically grounded framework for the safe disposal of this compound, moving beyond a simple checklist to explain the chemical principles that inform these critical procedures.

Hazard Assessment: Understanding the "Why" Behind the Waste Protocol

5-Methyl-2-(2,2,2-trifluoroethoxy)aniline is a halogenated aromatic amine. This classification is not just nomenclature; it dictates its hazardous properties and, consequently, its disposal pathway.

  • Aromatic Amine Core: The aniline structure is associated with significant toxicity. Aromatic amines as a class are known for their ability to be absorbed through the skin and can pose long-term health risks, including potential carcinogenicity and mutagenicity.[1][2] The parent compound, aniline, is toxic if swallowed, inhaled, or in contact with skin and is suspected of causing genetic defects and cancer.[3][4]

  • Halogenated Moiety: The trifluoroethoxy group places this compound in the category of halogenated organic compounds.[5] These substances are often environmentally persistent and require specific, high-temperature incineration for complete destruction to avoid the formation of toxic byproducts.[6] The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of halogenated organic compounds.[6][7]

Due to these structural features, 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline must be treated as regulated hazardous waste . Under no circumstances should it be disposed of down the sanitary sewer or in common laboratory trash.[3][8][9]

Safety Data Summary

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can extrapolate its likely hazard profile from structurally similar chemicals. This data underscores the necessity for cautious handling and disposal.

PropertyAnticipated Hazard/CharacteristicRationale & Source Analogy
Acute Toxicity Toxic/Harmful if swallowed, in contact with skin, or if inhaled.Analogous compounds like 2-Methoxy-5-(trifluoromethyl)aniline and various anilines are classified as Category 3 or 4 for acute toxicity.[10][11]
Skin/Eye Irritation Causes skin irritation and serious eye damage. A common hazard for aromatic amines and substituted anilines.[10][11][12]
Sensitization May cause an allergic skin reaction. Aromatic amines are known skin sensitizers.[1]
Chronic Effects Suspected of causing genetic defects and/or cancer. A significant concern for the aniline class of compounds.[3][13]
Environmental Hazard Toxic to aquatic life with long-lasting effects. Aniline itself is classified as very toxic to aquatic life.[3] Halogenated organics can be persistent in the environment.[6]

Essential Personal Protective Equipment (PPE) for Disposal Operations

When handling waste containers of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline, the potential for exposure remains high. Adherence to the following PPE standards is mandatory.

  • Hand Protection: Use gloves with demonstrated resistance to aromatic amines. While nitrile gloves are common in labs, they may offer insufficient protection.[14] Opt for butyl rubber or Viton™ gloves. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[10]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[10]

  • Body Protection: A fully-buttoned laboratory coat is required. For transfers of larger volumes, a chemically resistant apron is recommended.[10]

  • Respiratory Protection: All handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation of vapors.[12]

Step-by-Step Disposal Protocol for Liquid Waste

This protocol ensures regulatory compliance and prevents dangerous chemical incompatibilities.

  • Select the Correct Waste Container: Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container must be made of a compatible material, typically high-density polyethylene (HDPE).[8][14] Never use metal containers for this type of waste.[8]

  • Segregate Your Waste: This is the most critical step. This compound must be disposed of in a "Halogenated Organic Waste" stream.[5][15]

    • DO NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes).

    • The rationale is both for safety and cost. Mixed waste streams must be treated according to the most hazardous component, significantly increasing disposal costs and complexity.[5]

  • Label the Container Correctly: Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste" .[16]

    • The full, unabbreviated chemical name: "Waste 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline" .[16]

    • If in a solution, list all chemical constituents with their approximate percentages.

    • The date accumulation started.

  • Transfer the Waste: Working inside a chemical fume hood, carefully pour the waste into the labeled container using a funnel to prevent spillage on the container's exterior.

  • Secure and Store the Container:

    • Tightly cap the container immediately after adding waste.[8][15][16]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[8]

    • Store the container in a designated satellite accumulation area, which should be a well-ventilated location with secondary containment (e.g., a spill tray).

  • Schedule Pickup: Once the container is full or you have finished the project, submit a chemical waste pickup request to your institution's EHS department.[16]

Disposal of Contaminated Solid Waste

Any lab materials that come into direct contact with 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline are also considered hazardous waste.

  • Collect Contaminated Solids: This includes gloves, weigh boats, pipette tips, and absorbent pads used for cleaning minor drips.

  • Use a Designated Container: Place these items into a dedicated solid waste container, typically a plastic pail lined with a clear plastic bag.[9]

  • Label Appropriately: The container must be labeled "Hazardous Waste" and clearly describe the contents (e.g., "Debris contaminated with 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline").

  • Keep Sealed: Keep the bag or pail sealed when not in use.

  • Dispose via EHS: Dispose of this container through your hazardous waste management program. Do not place it in the regular or biomedical trash.[17]

Emergency Procedures for Spills

Immediate and correct action is vital to mitigate exposure and environmental release.

Small Spills (<100 mL, Contained in a Fume Hood)
  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don the appropriate PPE as described in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a chemical spill pillow.[2][18] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material into a sealable container.[15][18]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as contaminated solid waste.

  • Label and Dispose: Label the container of spill cleanup debris as hazardous waste and dispose of it according to the protocol in Section 4.

Large Spills (>100 mL or Outside a Fume Hood)
  • EVACUATE: Immediately evacuate all personnel from the affected area.

  • ALERT: Activate the nearest fire alarm and/or call your institution's emergency number (e.g., 911) and the EHS emergency line.[15][18]

  • SECURE: If safe to do so, close the laboratory doors to contain the vapors.

  • DO NOT attempt to clean up a large spill yourself. Wait for the trained emergency response team.

Waste Management Workflow

The following diagram outlines the decision-making process for the proper management of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline waste from generation to disposal.

G start Waste Generated (Pure, Solution, or Contaminated Debris) waste_type Liquid or Solid Waste? start->waste_type liquid_container Select dedicated, compatible 'Halogenated Organic' liquid waste container (HDPE). waste_type->liquid_container Liquid solid_container Select lined, compatible solid waste container. waste_type->solid_container Solid label_liquid Label container: 'Hazardous Waste' Full Chemical Name + % Comp. liquid_container->label_liquid label_solid Label container: 'Hazardous Waste' 'Debris contaminated with...' solid_container->label_solid add_waste Add waste in fume hood. Do not exceed 90% capacity. Keep container closed. label_liquid->add_waste label_solid->add_waste store Store in designated Satellite Accumulation Area with secondary containment. add_waste->store check_full Container Full? store->check_full check_full->add_waste No request_pickup Submit Hazardous Waste Pickup Request to EHS. check_full->request_pickup Yes end Waste properly disposed by EHS. request_pickup->end

Caption: Workflow for handling 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline waste.

References

  • SAFETY DATA SHEET - Aniline. (2025). Sigma-Aldrich.
  • 2-Methoxy-5-(trifluoromethyl)
  • SAFETY DATA SHEET - 4-(Trifluoromethoxy)aniline. Merck Millipore.
  • Safety D
  • SAFETY DATA SHEET - 2-Methyl-5-(trifluoromethyl)aniline. (2025). TCI Chemicals.
  • Management Procedures For Specific Waste Types. University of Nevada, Reno.
  • OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
  • Aniline - SAFETY D
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Safety data sheet - 5-Chloro-2-methylaniline. (2024). CPAchem Ltd.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • OSHA Technical Manual (OTM) - Section II: Chapter 2. (2014).
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Hazardous Waste Disposal Guide. (2023). Northwestern University.
  • Aniline - Standard Operating Procedure.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.

Sources

Handling

Personal protective equipment for handling 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline

Executive Risk Assessment Chemical Identity: 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline CAS Number: 740768-22-3 Molecular Formula: C9H10F3NO This compound presents a dual-threat profile characteristic of fluorinated anili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Assessment

Chemical Identity: 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline CAS Number: 740768-22-3 Molecular Formula: C9H10F3NO

This compound presents a dual-threat profile characteristic of fluorinated anilines: acute systemic toxicity (methemoglobinemia) and enhanced dermal permeability . The trifluoroethoxy substituent significantly increases lipophilicity compared to standard aniline, facilitating rapid absorption through skin and standard nitrile gloves.

Critical Warning: Do not treat this merely as a standard organic intermediate. The combination of the aniline moiety (blood toxicity) and the fluorinated ether group (solvent-like permeation properties) requires a higher tier of barrier protection than standard laboratory protocols.

Hazard Identification Matrix
Hazard ClassCategoryH-CodeDescription
Acute Toxicity Cat 3H301/H311Toxic if swallowed or in contact with skin.[1][2][3]
STOT - Repeated Cat 2H373May cause damage to organs (Blood/Spleen) through prolonged/repeated exposure.
Skin/Eye Irritation Cat 2/2AH315/H319Causes skin irritation and serious eye irritation.[1][2][4]
Aquatic Toxicity Cat 2H411Toxic to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE) Strategy

Hand Protection: The "Permeation Gap"

Standard disposable nitrile gloves (4-6 mil) offer insufficient protection against fluorinated ethers and anilines in solution. The trifluoroethoxy group acts as a carrier, accelerating the permeation of the toxic aniline core through nitrile rubber.

Protocol:

  • Solid Handling (Weighing/Transfer):

    • Primary: Double-glove Nitrile (minimum 5 mil outer, 4 mil inner).

    • Logic: Provides dexterity while offering a redundant barrier against dust. Change immediately if outer glove is contaminated.

  • Solution Handling / Synthesis:

    • Primary: Laminate Film Gloves (e.g., Silver Shield / 4H / EVOH).

    • Secondary (Outer): Disposable Nitrile (for grip and dexterity).

    • Logic: Laminates provide >480 min breakthrough time for aromatics and halogenated solvents. Nitrile provides grip, as laminates are slippery.

Respiratory Protection[3]
  • Solid State: N95 or P100 particulate respirator.

  • Liquid/Heated State: Half-mask respirator with ABEK1 (Organic Vapor + Acid/Amine) cartridges.

    • Note: Fluorinated anilines can release toxic vapors upon decomposition or reaction with acids.

Body & Eye Defense
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the rapid absorption risk via the lacrimal duct.

  • Body: Tyvek® lab coat or sleeve covers are recommended over standard cotton coats to prevent dust accumulation on clothing fibers.

Operational Workflow: Safe Handling Lifecycle

The following diagram outlines the mandatory decision logic for handling this compound, ensuring safety checks are integrated before exposure occurs.

SafeHandling Start Start: Task Definition RiskCheck Risk Assessment: Solid vs. Solution? Start->RiskCheck PPE_Solid PPE (Solid): Double Nitrile + N95 Tyvek Sleeves RiskCheck->PPE_Solid Powder PPE_Liquid PPE (Solution): Laminate Liner + Nitrile Outer Fume Hood Required RiskCheck->PPE_Liquid Liquid/Solvent Weighing Weighing Protocol: Anti-static gun usage Closed balance sash PPE_Solid->Weighing Reaction Reaction/Transfer: Cannula transfer preferred Secondary containment tray PPE_Liquid->Reaction SpillCheck Spill? Weighing->SpillCheck Reaction->SpillCheck Decon Decontamination: 10% Ascorbic Acid (reduce oxidation) then Soap/Water SpillCheck->Decon Yes Disposal Disposal: Halogenated Organic Waste (Segregate from non-halogens) SpillCheck->Disposal No (Process Complete) Decon->Disposal

Figure 1: Decision logic for PPE selection and operational flow based on the physical state of the material.

Step-by-Step Handling Protocol

Phase 1: Preparation
  • Engineering Controls: Verify Fume Hood velocity is >100 fpm. Place a disposable absorbent mat (pig mat) on the work surface.

  • Tooling: Use plastic or stainless steel spatulas. Avoid aluminum if acidic conditions are present.[3]

  • Static Control: Fluorinated powders are often static-prone. Use an anti-static gun on the weighing boat to prevent "flying" powder, which increases inhalation risk.

Phase 2: Transfer & Solubilization
  • Weighing: Weigh inside the hood if possible. If using a balance outside the hood, the container must be tared closed, opened only inside the hood to add solid, closed, and then weighed.

  • Solvent Addition: Add solvent slowly.

    • Caution: Exothermic solvation is possible.

  • Vessel Labeling: Label immediately with "TOXIC - FLUORINATED ANILINE".

Phase 3: Decontamination
  • Surface Cleaning: Wipe all surfaces with a surfactant (soap/water) first, then ethanol.

    • Why: Ethanol alone can spread the lipophilic aniline; surfactants lift it.

  • Glove Removal: Use the "beak" method to doff gloves without touching the outer surface. Dispose of gloves immediately into hazardous waste.

Disposal & Waste Management

Crucial Distinction: This compound contains Fluorine .[5] It must NOT be combined with standard non-halogenated organic waste solvents (like Acetone/Methanol waste).

Disposal Stream Specifications
  • Category: Halogenated Organic Waste (High BTU).

  • Container: HDPE or Glass (avoid metal drums if acidic impurities are present).

  • Labeling: Must explicitly state "Contains Fluorinated Aromatics".

    • Reasoning: Incineration of fluorinated compounds requires specific scrubbers to capture Hydrogen Fluoride (HF) gas. Mislabeling can damage incinerator infrastructure and violate EPA/local regulations.

Spill Response
  • Solid Spill: Do not sweep (creates dust). Use a HEPA vacuum or wet-wipe method.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

  • Waste Storage: Store spill debris in a sealed container labeled "Toxic Debris - Halogenated".

References

  • Sigma-Aldrich. Safety Data Sheet: 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline (CAS 740768-22-3).[6] Accessed February 2026.[1][5]

  • PubChem. Compound Summary: Fluorinated Aniline Derivatives & Toxicity Profiles. National Library of Medicine.

  • Ansell Chemical Resistance Guide. Permeation of Aromatic Amines through Nitrile vs. Laminate Films.

  • ECHA (European Chemicals Agency). Registration Dossier: Halogenated Anilines & Skin Sensitization.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(2,2,2-trifluoroethoxy)aniline
Reactant of Route 2
5-Methyl-2-(2,2,2-trifluoroethoxy)aniline
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